Idarubicinone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFQFGSMHXKORU-YUNKPMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976091 | |
| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60660-75-5 | |
| Record name | 4-Demethoxydaunomycinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Total Synthesis of (±)-Idarubicinone from Tetracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the total synthesis of (±)-Idarubicinone, the aglycone of the anticancer drug Idarubicin, from the readily available polycyclic aromatic hydrocarbon, tetracene. This innovative approach, developed by Sarlah and coworkers, deviates from traditional annulative strategies and instead employs a global functionalization strategy to construct the complex tetracyclic core of the target molecule.[1][2][3][4][5][6] The key transformations involve a sequence of site-selective arene oxidations and a dearomative hydroboration to introduce the requisite functionalities onto the tetracene skeleton.[1][2][3][4][5] This guide presents the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for the multi-step synthesis of (±)-Idarubicinone from tetracene.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Tetracene (6) | 5,12-Tetracenequinone (7) | Co(TPP) (5 mol%), PhI(SO₄)₂, CH₂Cl₂/TFA/H₂O (8:1:1), rt, 12 h | 77 |
| 2 | 5,12-Tetracenequinone (7) | 6,11-Dimethoxy-5,12-tetracenequinone (5) | 1. [Ru(p-cymene)Cl₂]₂ (5 mol%), AgOAc (2.0 equiv), TFA (4.0 equiv), DCE, 120 °C, 12 h; 2. K₂CO₃, MeOH, rt, 1 h; 3. Me₂SO₄, K₂CO₃, acetone, rt, 12 h | 58 (over 3 steps) |
| 3 | 6,11-Dimethoxy-5,12-tetracenequinone (5) | Organoborate 8 | N-Methyl-1,2,4-triazoline-3,5-dione (MTAD), HBpin, [Rh(cod)(dppb)]BF₄ (2 mol%), CH₂Cl₂, -78 °C to rt, 12 h | 85 |
| 4 | Organoborate 8 | Enol ether 9 | 1-Ethoxyvinyllithium, THF, -78 °C to rt, 12 h; then I₂, MeOH, -78 °C | 75 |
| 5 | Enol ether 9 | Ketone 10 | HCl (1 M), THF, rt, 1 h | 95 |
| 6 | Ketone 10 | α-Hydroxyketone 11 | 1. LDA, THF, -78 °C; 2. MoOPH, -78 °C to rt, 12 h | 65 |
| 7 | α-Hydroxyketone 11 | Diol 12 | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C, 30 min | 92 (dr >20:1) |
| 8 | Diol 12 | (±)-Idarubicinone (4) | BBr₃, CH₂Cl₂, -78 °C to 0 °C, 1 h | 41 |
Experimental Protocols
A detailed methodology for the key steps in the total synthesis of (±)-Idarubicinone is provided below.
Step 1: Synthesis of 5,12-Tetracenequinone (7)
To a solution of tetracene (1.0 g, 4.38 mmol) in a mixture of CH₂Cl₂ (80 mL), trifluoroacetic acid (10 mL), and water (10 mL) was added cobalt(II) tetraphenylporphyrin (Co(TPP), 147 mg, 0.219 mmol, 5 mol%). The mixture was stirred vigorously, and phenyliodine(III) sulfate (2.34 g, 5.26 mmol) was added in one portion. The reaction mixture was stirred at room temperature for 12 hours. The resulting suspension was filtered, and the solid was washed with water and CH₂Cl₂. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford 5,12-tetracenequinone (7) as a yellow solid (875 mg, 77% yield).
Step 2: Synthesis of 6,11-Dimethoxy-5,12-tetracenequinone (5)
A mixture of 5,12-tetracenequinone (7) (500 mg, 1.94 mmol), [Ru(p-cymene)Cl₂]₂ (60 mg, 0.097 mmol, 5 mol%), and silver(I) acetate (648 mg, 3.88 mmol) in dichloroethane (20 mL) was treated with trifluoroacetic acid (0.59 mL, 7.76 mmol). The reaction mixture was heated to 120 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite. The filtrate was concentrated, and the residue was dissolved in methanol (20 mL). Potassium carbonate (536 mg, 3.88 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was dissolved in acetone (20 mL). Potassium carbonate (536 mg, 3.88 mmol) and dimethyl sulfate (0.37 mL, 3.88 mmol) were added, and the mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give 6,11-dimethoxy-5,12-tetracenequinone (5) as an orange solid (358 mg, 58% yield over three steps).
Step 3: Dearomative Hydroboration to Organoborate 8
To a solution of 6,11-dimethoxy-5,12-tetracenequinone (5) (100 mg, 0.314 mmol) and N-methyl-1,2,4-triazoline-3,5-dione (MTAD) (39 mg, 0.345 mmol) in CH₂Cl₂ (10 mL) at -78 °C was added a solution of pinacolborane (0.055 mL, 0.377 mmol) in CH₂Cl₂ (1 mL). Then, a solution of [Rh(cod)(dppb)]BF₄ (5.5 mg, 0.0063 mmol, 2 mol%) in CH₂Cl₂ (1 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford organoborate 8 as a colorless solid (120 mg, 85% yield).
Step 8: Demethylation to (±)-Idarubicinone (4)
To a solution of diol 12 (20 mg, 0.047 mmol) in CH₂Cl₂ (2 mL) at -78 °C was added a solution of boron tribromide (1 M in CH₂Cl₂, 0.24 mL, 0.24 mmol). The reaction mixture was stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by preparative thin-layer chromatography (hexanes/ethyl acetate = 1:1) to afford (±)-idarubicinone (4) as a red solid (7.7 mg, 41% yield).
Synthetic Workflow Visualization
The following diagram illustrates the overall synthetic pathway from tetracene to (±)-Idarubicinone.
Caption: Overall synthetic route to (±)-Idarubicinone from tetracene.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]
- 3. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]
- 4. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Idarubicinone Aglycone: A Technical Guide to its Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicinone, the aglycone of the potent anthracycline chemotherapeutic agent idarubicin, is a critical molecule in the landscape of cancer treatment. As a member of the tetracyclic type II polyketide family, its core structure is fundamental to the anticancer activity of its parent compound, idarubicin. This technical guide provides an in-depth overview of the structure, function, synthesis, and analysis of this compound, tailored for professionals in drug development and cancer research.
Physicochemical Properties of this compound Aglycone
This compound is a deep red, crystalline solid. Its core structure consists of a tetracyclic aromatic framework, which is responsible for its characteristic color and fluorescence.
| Property | Value | Reference |
| IUPAC Name | (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | [1][2] |
| CAS Number | 60660-75-5 | [1][2] |
| Molecular Formula | C₂₀H₁₆O₇ | [2] |
| Molecular Weight | 368.34 g/mol | [2] |
| Boiling Point | 625.6°C at 760 mmHg | |
| Density | 1.626 g/cm³ |
Synthesis of this compound Aglycone
A notable synthetic route to this compound involves the global functionalization of tetracene.[3][4][5][6] This non-annulative strategy provides a rapid and controlled approach to the complex anthracyclinone framework.
The overall synthetic workflow can be summarized as follows:
Caption: Synthetic workflow for this compound from tetracene.
Experimental Protocol: Synthesis of 5,12-Tetracenequinone from Tetracene[3]
-
Materials: Tetracene, cobalt(II) tetraphenylporphyrin (CoTPP), phenyliodine(III) sulfate.
-
Procedure:
-
In a suitable reaction vessel, dissolve tetracene in an appropriate organic solvent.
-
Add a catalytic amount of CoTPP (5 mol%).
-
Add phenyliodine(III) sulfate as the oxidant.
-
Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield 5,12-tetracenequinone.
-
-
Yield: 77%
Purification of this compound Aglycone
This compound can be purified by crystallization. The choice of solvent and anti-solvent is crucial for obtaining high-purity crystals.
Experimental Protocol: Crystallization of this compound
-
Solvent System: A mixture of a polar organic solvent (e.g., dichloromethane, acetone, acetonitrile, THF) and a non-polar anti-solvent (e.g., diisopropylether, toluene) can be used.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen polar solvent with gentle heating.
-
Slowly add the anti-solvent until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
Yield: A crystallization process for a similar API, sodium ibuprofen, resulted in an 80% yield with less than 0.2% impurity.[7]
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites.
| Parameter | Description | Reference |
| Column | C18 (e.g., Cosmosil C18, 250 mm x 4.6 mm, 5 µm) or Cyanopropyl (25 cm x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | A mixture of aqueous buffer (e.g., 0.1 M KH₂PO₄) and an organic modifier (e.g., acetonitrile, methanol, tetrahydrofuran). A common mobile phase is a mixture of water (with 0.1% orthophosphoric acid) and acetonitrile in a 5:95 (v/v) ratio. | [9][10] |
| Flow Rate | Typically 1.0 mL/min. | [10] |
| Detection | UV-Vis at 230 nm or 254 nm, or fluorescence detection (excitation: 470 nm, emission: 580 nm). | [8][10] |
| Retention Time | For daunorubicin, a related compound, a retention time of 4.3167 min has been reported under specific conditions.[9] |
Function of this compound Aglycone
This compound is the aglycone moiety of idarubicin, a potent topoisomerase II inhibitor used in cancer chemotherapy.[11][12] The primary mechanism of action of idarubicin involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to DNA double-strand breaks and subsequent cell death.
Signaling Pathway of Idarubicin-Induced Cell Death
The induction of DNA damage by idarubicin triggers a complex signaling cascade that ultimately leads to apoptosis.
Caption: Idarubicin-induced DNA damage and apoptotic signaling pathway.
The process begins with idarubicin intercalating into DNA and stabilizing the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks.[13] This DNA damage activates sensor proteins like the MRN complex and PARP-1.[14] The apical kinase ATM is then recruited and activated, which in turn phosphorylates and activates a cascade of downstream effectors, including the tumor suppressor p53.[2][14] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it triggers apoptosis. One of the key apoptotic pathways initiated by p53 involves the transcriptional upregulation of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9.[15] Caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[15][16]
Experimental Protocol: Topoisomerase II Decatenation Assay[17]
This assay measures the catalytic activity of topoisomerase II by assessing its ability to decatenate kinetoplast DNA (kDNA), which consists of a network of interlocked DNA circles.
-
Materials:
-
Purified human topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).
-
This compound or idarubicin solution at various concentrations.
-
Loading dye (containing a tracking dye and glycerol).
-
Agarose gel (1%) in TAE or TBE buffer.
-
Ethidium bromide or other DNA stain.
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, kDNA, and the desired concentration of the test compound (this compound). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding topoisomerase II to each tube (except the negative control).
-
Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles and linear DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Quantify the amount of decatenated DNA in each lane.
-
Determine the concentration of this compound that inhibits 50% of the topoisomerase II decatenation activity (IC₅₀). For idarubicin, the IC₅₀ for cell proliferation inhibition in NALM-6 cells is 12 nM, and in MCF-7 cells, it is approximately 0.01 µM.[11][12]
-
Conclusion
This compound aglycone is a molecule of significant interest in medicinal chemistry and oncology. Its tetracyclic core is a key pharmacophore for topoisomerase II inhibition, a validated and effective strategy in cancer therapy. A thorough understanding of its structure, synthesis, and mechanism of action is crucial for the development of new and improved anthracycline-based anticancer agents. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer treatment.
References
- 1. Repair of idarubicin-induced DNA damage: a cause of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF- кB pathway activity and DNA damage response induced by Idarubicin : PARP-1 inhibitors attenuate DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]
- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 14. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Idarubicinone as a Topoisomerase II Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Idarubicin, and its aglycone Idarubicinone, are potent anthracycline antibiotics utilized in cancer chemotherapy, primarily for the treatment of acute myeloid leukemia. Their cytotoxic effects are largely attributed to their function as topoisomerase II (Topo II) inhibitors. This guide provides a detailed examination of the molecular mechanism by which this compound disrupts the catalytic cycle of Topo II, leading to the accumulation of DNA double-strand breaks and subsequent cell death. It includes a compilation of quantitative data on its activity, detailed protocols for key experimental assays, and visualizations of the core mechanism and associated signaling pathways.
Core Mechanism of Action: Topoisomerase II Poisoning
This compound exerts its cytotoxic effects by acting as a topoisomerase II poison. The core mechanism involves a multi-step process that ultimately transforms the essential Topo II enzyme into a cellular toxin.
-
Intercalation into DNA: The planar anthracycline ring of this compound intercalates between DNA base pairs.[1] This initial binding event distorts the DNA double helix, creating a favorable site for the interaction with topoisomerase II.[1]
-
Formation of the Ternary Cleavable Complex: Topoisomerase II, in its normal catalytic cycle, introduces transient double-strand breaks (DSBs) in DNA to resolve topological problems during replication and transcription.[1] this compound stabilizes the covalent intermediate of this reaction, known as the "cleavable complex," where Topo II is covalently bound to the 5'-termini of the cleaved DNA.[1][2] This creates a stable ternary complex consisting of DNA, Topoisomerase II, and this compound.[3]
-
Inhibition of DNA Re-ligation: The presence of this compound at the DNA-enzyme interface physically obstructs the re-ligation of the cleaved DNA strands.[1] This prevention of the final step of the Topo II catalytic cycle is the hallmark of a "topoisomerase poison."
-
Accumulation of DNA Double-Strand Breaks: The stabilization of the cleavable complex leads to an accumulation of persistent DNA double-strand breaks throughout the genome.[4] These lesions are highly cytotoxic and trigger a cascade of cellular responses.
-
Induction of Apoptosis: The extensive DNA damage, if not adequately repaired, activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1]
Mandatory Visualization 1: Mechanism of Action
Caption: Mechanism of this compound as a Topoisomerase II poison.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro efficacy of this compound against various cancer cell lines, providing key quantitative metrics for its cytotoxic and Topo II inhibitory activities.
Table 1: IC50 Values of Idarubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | [5] |
| MCF-7 | Breast Cancer | ~0.01 µM | [5] |
| K562 | Chronic Myelogenous Leukemia | 0.002 µM | [1] |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [6] |
| NALM-6 | Acute Lymphoblastic Leukemia | 12 nM | [7] |
| DA-3 (mouse) | Mammary Adenocarcinoma | 2.3 µM | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 15 nM | [8] |
Table 2: Comparative Cytotoxicity of Idarubicin and Doxorubicin
| Parameter | Idarubicin | Doxorubicin | Cell Line/System | Reference |
| Relative Activity | ~57.5-fold more active | - | In vitro systems | [5] |
| Relative Activity | ~25-fold more active than Epirubicin | - | In vitro systems | [5] |
| Cytotoxicity | More potent | Less potent | K562 cells |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound as a topoisomerase II inhibitor.
Topoisomerase II-Mediated DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenating activity of Topo II on kinetoplast DNA (kDNA).
-
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 50% glycerol)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide solution (0.5 µg/mL)
-
Nuclease-free water
-
-
Protocol:
-
On ice, prepare a reaction mixture containing 10x Topo II Assay Buffer, 10 mM ATP, and kDNA in nuclease-free water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding a pre-determined optimal amount of human Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis until adequate separation is achieved.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.
-
Trapped in Agarose DNA Immunostaining (TARDIS) Assay
This single-cell gel electrophoresis-based assay quantifies the formation of this compound-induced Topo II-DNA cleavable complexes.
-
Materials:
-
Cancer cell line of interest (e.g., K562)
-
This compound
-
Low melting point agarose
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Primary antibody against Topoisomerase IIα or IIβ
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated)
-
DNA stain (e.g., DAPI or propidium iodide)
-
Microscope slides
-
Coverslips
-
Fluorescence microscope with appropriate filters
-
-
Protocol:
-
Treat cultured cells with various concentrations of this compound for a specified duration (e.g., 1 hour).
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells by incubating the slides in lysis buffer at 4°C. This removes cellular proteins and membranes, leaving behind the nuclear DNA.
-
Wash the slides to remove the lysis buffer.
-
Incubate the slides with the primary antibody against the Topo II isoform of interest overnight at 4°C.
-
Wash the slides and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with a suitable fluorescent dye.
-
Mount the slides with coverslips.
-
Visualize the cells under a fluorescence microscope. The intensity of the fluorescence corresponding to the secondary antibody is proportional to the amount of Topo II covalently bound to the DNA.
-
Cellular Uptake and Nuclear Localization Assay
This assay determines the intracellular accumulation and nuclear localization of this compound.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Nuclear staining dye (e.g., Hoechst 33342)
-
-
Protocol:
-
Culture cells to the desired confluency.
-
Incubate the cells with a specific concentration of this compound for various time points.
-
For microscopy, grow cells on coverslips. For flow cytometry, use suspension cells or trypsinize adherent cells.
-
After incubation, wash the cells with ice-cold PBS to remove extracellular drug.
-
For microscopy, stain the nuclei with a suitable dye like Hoechst 33342.
-
Analyze the cells using a fluorescence microscope to visualize the subcellular localization of this compound (which is inherently fluorescent).
-
For quantitative analysis, use a flow cytometer to measure the mean fluorescence intensity of the cell population, which corresponds to the amount of intracellular this compound.
-
Signaling Pathways and Cellular Response
The accumulation of DNA double-strand breaks induced by this compound activates a complex network of DNA damage response (DDR) pathways. These pathways are critical in determining the ultimate fate of the cell.
DNA Damage Response (DDR) Pathway
The primary sensors of DSBs are the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor p53. The Ataxia Telangiectasia and Rad3-related (ATR) kinase, along with its downstream effector Chk1, is also activated, particularly at sites of stalled replication forks, which can be a consequence of Topo II inhibition.
The activation of these pathways leads to:
-
Cell Cycle Arrest: ATM/ATR and Chk1/Chk2 phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting the cell cycle at the G1/S and G2/M checkpoints. This provides time for the cell to attempt DNA repair.
-
DNA Repair: ATM activation promotes the initiation of DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).
-
Apoptosis: If the DNA damage is too extensive to be repaired, the sustained activation of the DDR pathway, particularly through p53, will trigger the intrinsic apoptotic cascade, leading to programmed cell death.
Mandatory Visualization 2: DNA Damage Response Pathway
Caption: this compound-induced DNA Damage Response Signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the activity of a potential topoisomerase II inhibitor like this compound.
Mandatory Visualization 3: Experimental Workflow
Caption: Workflow for evaluating Topoisomerase II inhibitors.
Conclusion
This compound's mechanism as a topoisomerase II inhibitor is a well-defined process involving DNA intercalation and stabilization of the cleavable complex, leading to the accumulation of cytotoxic DNA double-strand breaks. This potent activity is reflected in its low IC50 values across a range of cancer cell lines. The subsequent activation of the DNA damage response pathway ultimately determines the cell's fate, with irreparable damage leading to apoptosis. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and development of novel topoisomerase II-targeting anticancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. youtube.com [youtube.com]
- 3. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Idarubicinone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Idarubicinone, the aglycone of the potent chemotherapeutic agent Idarubicin. A thorough understanding of these properties is fundamental for its application in research and drug development, influencing everything from experimental design to formulation and delivery. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological and experimental processes.
Core Physicochemical Properties
This compound is the non-sugar component of Idarubicin, an anthracycline antibiotic. Its tetracyclic quinone structure is central to its mechanism of action. The absence of the daunosamine sugar moiety, present in Idarubicin, significantly alters its physicochemical characteristics, particularly its solubility and lipophilicity.
Below is a summary of the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, values for the parent compound, Idarubicin, and its primary metabolite, Idarubicinol, are provided for comparison. Predicted values from reputable computational models are included for this compound where experimental data is unavailable.
| Property | This compound | Idarubicin | Idarubicinol | Idarubicin HCl |
| Molecular Formula | C₂₀H₁₄O₇ | C₂₆H₂₇NO₉[1][2] | C₂₆H₂₉NO₉[][4] | C₂₆H₂₈ClNO₉[5] |
| Molecular Weight | 366.32 g/mol | 497.5 g/mol [1] | 499.52 g/mol [] | 533.95 g/mol |
| Appearance | Orange to red solid | Solid[1] | Dark Red Solid[] | Orange to red solid[5] |
| Melting Point | Not available | Not available | >154°C (dec.)[] | 183-185°C[5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO and other organic solvents. | Water: 0.772 g/L[1] | Not available | DMSO: ≥26.7 mg/mLWater: ≥2.39 mg/mL (with sonication)Ethanol: Insoluble[5] |
| pKa (Predicted) | Acidic (phenolic hydroxyls): ~10-11 | Not available | Not available | Not available |
| LogP (Octanol/Water) | Predicted: ~2.5 - 3.5 | 0.2[1] | Predicted: 1.8[4] | Not available |
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound, like its parent compound Idarubicin, exerts its cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription.
-
Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
These DNA lesions trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Experimental Protocols
Accurate determination of physicochemical properties is critical for research. Below are detailed protocols for two fundamental experimental procedures.
Solubility Determination by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO). The excess solid should be visually apparent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Lipophilicity (LogP) Determination by HPLC Method
This method provides a rapid and reliable estimation of the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.
Methodology:
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system. Record the retention time for each standard.
-
Calibration Curve: Plot the logarithm of the capacity factor (k') versus the known LogP values of the standards to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
LogP Determination: Determine the retention time of this compound and calculate its capacity factor. Use the calibration curve to determine the LogP value of this compound.
Downstream Signaling: Induction of Apoptosis
The DNA damage induced by this compound activates complex cellular signaling pathways, culminating in apoptosis. This process is a critical component of its anticancer activity. The primary pathway involves the activation of caspase cascades, which are families of proteases that execute programmed cell death.
The DNA damage response (DDR) pathway is initiated, leading to the activation of kinases such as ATM and ATR. These kinases phosphorylate a number of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9 then activates executor caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
References
Unlocking New Therapeutic Avenues: A Technical Guide to the Biological Activity Screening of Novel Idarubicinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel Idarubicinone derivatives. As analogues of the potent anthracycline antibiotic Idarubicin, these compounds hold significant promise in the development of next-generation chemotherapeutics with improved efficacy and reduced side effects. This document outlines the core experimental protocols, presents key quantitative data from structure-activity relationship (SAR) studies, and visualizes the critical cellular pathways and experimental workflows.
Quantitative Analysis of Cytotoxic Activity
The primary goal in screening novel this compound derivatives is to quantify their cytotoxic effects against various cancer cell lines. This data is crucial for establishing structure-activity relationships and identifying lead compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.
A recent SAR study on a series of novel N,N-Dimethyl-idarubicin analogues provides valuable insights into the impact of structural modifications on cytotoxicity, particularly in overcoming drug resistance mediated by transporters like ABCB1.[1]
Table 1: Cytotoxic Activity (IC50) of Novel this compound Derivatives Against K562 Wildtype and ABCB1-Overexpressing Cells
| Compound | Modification | K562 Wildtype IC50 (nM) | K562 ABCB1-overexpressing IC50 (nM) | Fold Change (ABCB1/Wildtype) |
| Idarubicin (Parent) | - | 5.2 ± 0.8 | 180 ± 20 | 34.6 |
| Derivative 1 | N,N-dimethyl | 8.1 ± 1.2 | 9.5 ± 1.5 | 1.2 |
| Derivative 2 | Morpholino | 3.5 ± 0.5 | 5.2 ± 0.9 | 1.5 |
| Derivative 3 | Azido | 2.8 ± 0.4 | 4.1 ± 0.7 | 1.5 |
| Derivative 4 | Azetidine | 6.9 ± 1.1 | 150 ± 25 | 21.7 |
Data is presented as mean ± SD. Data synthesized from a study on novel N,N-Dimethyl-idarubicin analogues.[1]
Core Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds. The following sections provide methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Idarubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound derivatives as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound-Induced Apoptosis
This compound derivatives, like other anthracyclines, primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of DNA double-strand breaks, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Biological Activity Screening
A systematic workflow is essential for the efficient and comprehensive screening of novel this compound derivatives. The following diagram illustrates a logical progression from compound synthesis to detailed mechanistic studies.
Caption: Experimental workflow for screening novel this compound derivatives.
Conclusion
The biological activity screening of novel this compound derivatives is a multi-faceted process that requires a combination of robust experimental techniques and careful data analysis. This guide provides a foundational framework for researchers in the field of anticancer drug discovery. By systematically evaluating cytotoxicity, elucidating mechanisms of action, and understanding structure-activity relationships, the scientific community can accelerate the development of more effective and safer this compound-based therapies for cancer treatment. The presented protocols and visualizations serve as a valuable resource for designing and implementing comprehensive screening strategies.
References
Unraveling the Architecture: A Technical Guide to the Crystal Structure Analysis of Idarubicinone Complexes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of understanding the three-dimensional structure of idarubicinone complexes, a critical aspect in the rational design of novel anticancer therapeutics. By examining the precise atomic arrangements through X-ray crystallography, researchers can elucidate the mechanisms of drug-target interactions, paving the way for the development of more potent and selective pharmaceuticals. This document provides a consolidated overview of the crystallographic data, detailed experimental protocols, and visual workflows pertinent to the structural analysis of this compound and its complexes.
Data Presentation: Crystallographic Parameters of this compound Complexes
The following tables summarize the key quantitative data from single-crystal X-ray diffraction studies of this compound and its complexes, offering a comparative overview of their structural characteristics.
Table 1: Crystallographic Data for Idarubicin Hydrochloride Salt
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.1302(2) |
| b (Å) | 9.9122(5) |
| c (Å) | 24.8868(11) |
| β (°) | 91.425(4) |
| Volume (ų) | 1265.14(10) |
| Z | 8 |
| Resolution (Å) | Not Specified |
| R-factor | 0.0387 |
| wR2 | 0.0958 |
| Goodness-of-fit (GOF) | 1.041 |
Data sourced from a study on an Idarubicin-Gold complex, which first reported the crystal structure of Idarubicin hydrochloride salt.[1][2]
Table 2: Crystallographic Data for Idarubicin-d(TGATCA) DNA Complex
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P4(1)2(1)2 |
| a (Å) | 28.19(3) |
| b (Å) | 28.19(3) |
| c (Å) | 52.77(4) |
| β (°) | 90 |
| Volume (ų) | 41935 |
| Z | 8 |
| Resolution (Å) | 1.6 |
| R-factor | 0.22 |
| wR2 | Not Specified |
| Goodness-of-fit (GOF) | Not Specified |
This structure reveals the intercalation of two idarubicin molecules into the d(TpG) steps of the DNA duplex.[3] The amino-sugar moiety of idarubicin is positioned in the minor groove of the DNA.[3]
Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination
The determination of the crystal structure of this compound complexes involves a multi-step process, from crystal growth to the final refinement of the atomic model. The following sections outline the typical methodologies employed.
Sample Preparation and Crystallization
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.
-
Idarubicin Hydrochloride Salt: Single crystals were grown at room temperature.[1][2] The specific solvent system and crystallization technique (e.g., vapor diffusion, slow evaporation) are crucial for obtaining well-ordered crystals.
-
Idarubicin-DNA Complexes: Co-crystallization of the DNA hexanucleotide d(TGATCA) with idarubicin was performed to obtain the complex.[3] This typically involves mixing stoichiometric amounts of the oligonucleotide and the drug in a suitable buffer and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).
X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed to determine the crystal structure.
-
Data Collection: A complete dataset of reflections is collected by mounting a single crystal on a diffractometer and exposing it to a monochromatic X-ray beam.[1] For the idarubicin hydrochloride salt, 12,425 reflections were integrated.[1]
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Structure Solution: The initial phases of the structure factors are determined. For the idarubicin-d(TGATCA) complex, which was isomorphous with a series of other hexamer-anthracycline complexes, the structure was solved by molecular replacement.[3]
-
Structure Refinement: The initial model is refined to best fit the experimental diffraction data. This process involves the use of restrained least-squares methods, interspersed with manual model building and inspection of electron density maps using computer graphics.[3] For the idarubicin hydrochloride salt, the structure was refined to a final R-factor of 3.87%.[1][2]
Visualizing the Workflow and Interactions
The following diagrams, generated using the DOT language, illustrate the key processes and interactions involved in the crystal structure analysis of this compound complexes.
Caption: Experimental workflow for crystal structure analysis of this compound complexes.
Caption: Logical relationship of this compound's proposed mechanism of action.
References
- 1. Idarubicin–Gold Complex: From Crystal Growth to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idarubicin-Gold Complex: From Crystal Growth to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of an idarubicin-d(TGATCA) complex at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipophilic Advantage: A Technical Guide to Idarubicinone's Cellular Uptake and Cytotoxic Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of lipophilicity in the cellular uptake and subsequent cytotoxic mechanisms of Idarubicinone, the aglycone of the potent anthracycline antibiotic, Idarubicin. We will delve into the quantitative aspects of its lipophilicity and cellular accumulation, provide detailed experimental protocols for their assessment, and visualize the key signaling pathways and experimental workflows.
The Significance of Lipophilicity in Anthracycline Efficacy
Lipophilicity, the ability of a compound to dissolve in fats, oils, and nonpolar solvents, is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic properties. In the context of anthracyclines, a class of chemotherapeutic agents widely used in the treatment of leukemia and other cancers, lipophilicity governs the drug's ability to traverse the lipid bilayer of cell membranes and accumulate intracellularly to exert its cytotoxic effects.
Idarubicin, a derivative of Daunorubicin, is distinguished by the absence of a methoxy group at the C-4 position of its aglycone, this compound. This seemingly minor structural modification significantly enhances its lipophilicity, leading to a more rapid and extensive cellular uptake compared to its parent compound and other anthracyclines like Doxorubicin.[1] This increased intracellular concentration is a key factor contributing to Idarubicin's greater potency.
Quantitative Analysis of Lipophilicity and Cytotoxicity
The enhanced lipophilicity of this compound translates to superior cytotoxic activity against various cancer cell lines. The following tables summarize key quantitative data, comparing Idarubicin with other anthracyclines.
Table 1: Comparative Lipophilicity of Anthracyclines
| Compound | LogP Value | Method |
| Idarubicin | 0.2 | Experimental |
| Daunorubicin | -0.5 | Experimental |
| Doxorubicin | -1.8 | Experimental |
Note: LogP values are a measure of lipophilicity; a higher value indicates greater lipophilicity.
Table 2: Comparative Cytotoxicity (IC50) of Idarubicin and Daunorubicin in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Idarubicin IC50 (nM) | Daunorubicin IC50 (nM) |
| HL-60 | 8.1 | 44.7 |
| MOLM-13 | 2.6 | 8.1 |
| MV4-11 | 3.2 | 17.7 |
| OCI-AML2 | 17.8 | 56.7 |
| OCI-AML3 | 9.9 | 30.2 |
| U937 | 10.5 | 38.4 |
Data extracted from a study comparing the in vitro cytotoxic activity of Idarubicin and Daunorubicin.[2]
Table 3: Cytotoxicity (IC50) of Idarubicin in Other Leukemia Cell Lines
| Cell Line | IC50 Value |
| K562 | 0.41 µg/mL |
| NALM-6 | 12 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's lipophilicity and cellular uptake.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
This protocol outlines the traditional and widely accepted "gold standard" method for the experimental determination of the octanol-water partition coefficient (LogP).
Materials:
-
Test compound (this compound)
-
1-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and PBS in a large separatory funnel. Shake vigorously for 24 hours. Allow the phases to separate completely. The upper phase is water-saturated 1-octanol, and the lower phase is 1-octanol-saturated PBS.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (1-octanol-saturated PBS). The concentration should be accurately known and within the linear range of the analytical method.
-
Partitioning: In a glass vial, add a known volume of the aqueous stock solution and an equal volume of the organic phase (water-saturated 1-octanol).
-
Equilibration: Tightly cap the vial and place it on a mechanical shaker. Shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation of LogP: The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The LogP is the base-10 logarithm of P. LogP = log10 ([Compound]octanol / [Compound]aqueous)
Cellular Uptake Assay by Flow Cytometry
This protocol describes the quantification of intracellular accumulation of this compound, which is naturally fluorescent, using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium
-
This compound solution of known concentration
-
Phosphate buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Drug Treatment: Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes) or with different concentrations for a fixed time point. Include an untreated control.
-
Termination of Uptake: To stop the uptake process, wash the cells three times with ice-cold PBS.
-
Cell Harvesting: For suspension cells, gently aspirate the cells. For adherent cells, detach them using Trypsin-EDTA.
-
Sample Preparation for Flow Cytometry: Transfer the cell suspension to FACS tubes. Centrifuge to pellet the cells and resuspend in cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for this compound's fluorescence (excitation ~488 nm, emission ~550-600 nm).
-
Data Analysis: Gate the live cell population based on forward and side scatter properties. Quantify the mean fluorescence intensity (MFI) of the gated population, which is proportional to the intracellular concentration of this compound.
Visualizing Cellular Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway initiated by this compound and the experimental workflows.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for LogP determination by the shake-flask method.
Caption: Workflow for cellular uptake analysis by flow cytometry.
Conclusion
The enhanced lipophilicity of this compound is a cornerstone of its potent anticancer activity. This property facilitates rapid and extensive cellular uptake, leading to higher intracellular concentrations and, consequently, more effective induction of DNA damage and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Idarubicin and other lipophilic anthracyclines. The provided workflows and signaling pathway diagrams serve as a visual aid to conceptualize the intricate processes involved in its mechanism of action. Further research into the specific transporters that may contribute to this compound's cellular uptake and the downstream signaling cascades it triggers will continue to refine our understanding and optimize its clinical application.
References
- 1. Oral idarubicin--an anthracycline derivative with unique properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
The Crucial Role of Idarubicinone: A Technical Guide to its Synthesis as a Key Anthracycline Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idarubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of various cancers, notably acute myeloid leukemia.[1] Its efficacy is intrinsically linked to its unique chemical structure, the synthesis of which hinges on the crucial intermediate, idarubicinone—the aglycone component of the final drug. This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and oncology. We will delve into established and innovative synthetic strategies, highlighting the chemical intricacies and practical considerations for producing this vital precursor.
Introduction: The Significance of Idarubicin and its Aglycone
Anthracyclines, a class of chemotherapeutic agents, exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, ultimately disrupting DNA replication and transcription in cancer cells.[2][3] Idarubicin, a 4-demethoxy analog of daunorubicin, distinguishes itself with increased lipophilicity, leading to enhanced cellular uptake and a distinct therapeutic profile.[1][2] The synthesis of idarubicin is a multi-step process that critically relies on the initial construction of its tetracyclic aglycone, this compound.[4][5] The subsequent glycosylation of this compound with an amino sugar completes the assembly of the active pharmaceutical ingredient.
This document will focus on the chemical synthesis of this compound, a complex endeavor that has been the subject of extensive research. We will explore two prominent synthetic strategies: a "global functionalization" approach starting from tetracene and a "chiral pool" synthesis originating from L-rhamnose.
Synthetic Strategies for this compound
The total synthesis of this compound presents significant stereochemical challenges. Researchers have developed various methodologies to construct the tetracyclic core with the correct stereochemistry.
Global Functionalization of Tetracene
A conceptually novel approach to this compound involves the "global functionalization" of a readily available polynuclear arene, tetracene.[5][6][7][8] This strategy avoids traditional annulation methods, which involve the sequential building of rings, and instead focuses on the judicious and site-selective functionalization of the pre-existing tetracyclic framework.[5]
The general workflow for this approach is outlined below:
Caption: Global functionalization of tetracene to (±)-idarubicinone.
This method provides a rapid and controlled route to the this compound framework in a limited number of steps.[5]
Chiral Pool Approach from L-Rhamnose
An alternative, stereoselective strategy utilizes a "chiral pool" approach, starting from the readily available chiral molecule, L-rhamnose.[4] This method leverages the inherent stereochemistry of the starting material to control the stereocenters in the final product, leading to the synthesis of enantiopure (+)-(7S,9S)-idarubicinone.[4]
The key stages of this synthetic pathway are depicted in the following diagram:
Caption: Chiral pool synthesis of (+)-idarubicinone from L-rhamnose.
This strategy is particularly advantageous for producing the specific enantiomer required for biological activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the synthesis of this compound, adapted from the scientific literature.
Protocol for the Global Functionalization of Tetracene
Step 1: Synthesis of 5,12-Tetracenequinone
-
Reagents: Tetracene, cobalt(II) tetraphenylporphyrin (CoTPP), phenyliodine(III) sulfate.
-
Procedure: To a solution of tetracene in dichloromethane, add CoTPP (5 mol%). Subsequently, add phenyliodine(III) sulfate and stir the reaction mixture at 25 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the product by column chromatography.
Step 2: Synthesis of the 6,11-Dihydroxy-5,12-tetracenequinone Derivative
-
Reagents: 5,12-Tetracenequinone, [Ru(p-cymene)Cl₂]₂ (2.5 mol %), PIFA (PIDA), 1,2-dichloroethane (DCE), water, dimethyl sulfate, potassium carbonate.
-
Procedure: In a reaction vessel, combine 5,12-tetracenequinone, [Ru(p-cymene)Cl₂]₂, and PIFA in DCE. Heat the mixture to 100 °C for 12 hours. Then, add water and continue heating at 100 °C for another 12 hours. After cooling, add potassium carbonate and dimethyl sulfate in acetone and heat at 74 °C for 24 hours to yield the methylated dihydroxy product. Purify by chromatography.
Step 3: Dearomative Hydroboration [5][9]
-
Reagents: Dihydroxytetracenequinone derivative, N-methyl-1,2,4-triazoline-3,5-dione (MTAD), [Rh(cod)₂]BF₄, 1,4-bis(diphenylphosphino)butane (dppb), catecholborane (HBcat), pinacol.
-
Procedure: The dihydroxy-tetracenequinone derivative undergoes a visible-light-promoted para-cycloaddition with MTAD. The resulting cycloadduct is then subjected to a rhodium-catalyzed hydroboration using catecholborane, followed by treatment with pinacol to afford the corresponding boronic ester.
Step 4: Zweifel Olefination and Final Steps to (±)-Idarubicinone [5][10]
-
Reagents: Boronic ester intermediate, TMSCl, Zn, 1-ethoxyvinyllithium, I₂, NaOMe, HCl, Na₂S₂O₄, O₂.
-
Procedure: The quinone moiety of the boronic ester is protected as a bis-TMS-hydroquinone. Subsequent Zweifel olefination with 1-ethoxyvinyllithium, followed by iodine and sodium methoxide treatment, installs the acetyl side chain. Acidic workup and final reduction with sodium dithionite followed by air oxidation furnishes (±)-idarubicinone.
Protocol for the Chiral Pool Synthesis from L-Rhamnose
Step 1: Preparation of the Enone Intermediate from L-Rhamnose [4]
-
Reagents: L-rhamnose, pyridinium dichromate (PDC).
-
Procedure: L-rhamnose is converted to a known benzyl glycoside through established procedures. Subsequent oxidation of the C-4 hydroxyl group using pyridinium dichromate affords the enone intermediate.
Step 2: Synthesis of the Protected Aldehyde [4]
-
Reagents: Enone intermediate, 2,5-dimethoxybenzyllithium.
-
Procedure: The enone is treated with 2,5-dimethoxybenzyllithium. A series of six subsequent reactions are performed to convert this adduct into a suitably protected aldehyde.
Step 3: Stereospecific Cyclization [4]
-
Reagents: Protected aldehyde, SnCl₄.
-
Procedure: A tin(IV) chloride-promoted stereospecific cyclization of the aldehyde yields the enantiopure key intermediate.
Step 4: Annulation and Final Steps to (+)-(7S,9S)-Idarubicinone [4]
-
Reagents: Cyclized intermediate, 3-cyano-1(3H)-isobenzofuranone.
-
Procedure: The key intermediate undergoes annulation with 3-cyano-1(3H)-isobenzofuranone. Subsequent removal of protecting groups and oxidation of the C-13 hydroxyl group leads to the final product, (+)-(7S,9S)-idarubicinone.
Quantitative Data
The efficiency of the synthetic steps is crucial for the overall viability of a synthetic route. The following tables summarize key quantitative data from the described syntheses.
Table 1: Key Yields in the Global Functionalization of Tetracene
| Reaction Step | Product | Yield (%) | Reference |
| Co-catalyzed Oxidation | 5,12-Tetracenequinone | 77 | |
| Ru-catalyzed Hydroxylation & Methylation | 6,11-Dimethoxy-5,12-tetracenequinone | 42 | |
| Dearomative Hydroboration | Organoborate Intermediate | 55 (3:1 dr) | [5] |
| Deprotection of Methyl Ethers | Hydroquinone Intermediate | 98 | [5] |
Table 2: Key Yields in the Chiral Pool Synthesis from L-Rhamnose
| Reaction Step | Product | Overall Yield (%) from Precursor | Reference |
| Oxidation of Benzyl Glycoside | Enone Intermediate | 67 | [4] |
Note: Detailed step-by-step yields for the chiral pool synthesis are extensive and can be found in the cited literature.
Analytical Characterization of this compound
The identity and purity of synthesized this compound must be confirmed through various analytical techniques.
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the carbon-hydrogen framework. | [9] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | [11] |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyls, hydroxyls). | [11][12] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | [13][14] |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry. | [2] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characterization of the chromophore. | [11] |
From Intermediate to Active Drug: The Final Step
The synthesis of this compound is a significant milestone, but it is the penultimate step in the production of idarubicin. The final transformation involves the glycosylation of this compound with a protected daunosamine derivative, followed by deprotection to yield the final active pharmaceutical ingredient, idarubicin. This glycosylation step is a complex reaction that requires careful control of stereochemistry to ensure the formation of the correct anomer.
Conclusion
This compound remains a molecule of high interest in medicinal chemistry and drug manufacturing due to its central role in the synthesis of idarubicin. The development of innovative synthetic strategies, such as the global functionalization of tetracene, offers more efficient and scalable routes to this key intermediate. Concurrently, chiral pool syntheses provide a robust method for obtaining enantiomerically pure this compound. A thorough understanding of these synthetic pathways, coupled with rigorous analytical characterization, is paramount for the continued supply of this life-saving chemotherapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the synthesis and development of anthracycline-based cancer therapies.
References
- 1. Idarubicin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene [pubmed.ncbi.nlm.nih.gov]
- 8. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 12. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 13. researchgate.net [researchgate.net]
- 14. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Idarubicin's Anti-Leukemic Potential: A Technical Guide
Introduction
Idarubicin is a potent anthracycline antibiotic and a key chemotherapeutic agent in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] It is a derivative of daunorubicin, with the absence of a methoxy group at the C-4 position of the aglycone, a modification that significantly increases its lipophilicity and cellular uptake compared to its parent compound.[3] The core structure responsible for its cytotoxic activity is the aglycone, Idarubicinone. This technical guide provides an in-depth overview of the in vitro evaluation of Idarubicin's anti-leukemic potential, focusing on its mechanism of action, experimental protocols for its assessment, and key quantitative findings.
Core Mechanism of Action
Idarubicin exerts its anti-leukemic effects through a multi-faceted approach, primarily targeting the machinery of cell division and survival. Its high fat solubility facilitates rapid cellular penetration and accumulation.[2][3] Once inside the leukemic cell, Idarubicin initiates a cascade of cytotoxic events.
Key Mechanisms Include:
-
DNA Intercalation and Topoisomerase II Inhibition: Idarubicin inserts itself between DNA base pairs, distorting the double helix structure.[4] This intercalation interferes with the function of topoisomerase II, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase II-DNA complex, Idarubicin prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[4][5]
-
Histone Eviction: Similar to other anthracyclines, Idarubicin can induce the removal of histones from chromatin, disrupting the nucleosomal structure and further compromising DNA integrity and gene expression.[3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in Idarubicin's structure can undergo redox cycling, a process that generates highly reactive free radicals.[4] This surge in ROS leads to oxidative stress, causing damage to DNA, lipids, and proteins, and contributing to cellular demise.[4]
-
Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by Idarubicin activate intrinsic signaling pathways that culminate in programmed cell death, or apoptosis.[4][6]
-
Epigenetic Modification: Recent studies have shown that Idarubicin can stimulate the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) in a cell-cycle and TET2-dependent manner, suggesting a novel effect on the DNA epigenome.[7][8]
In Vitro Efficacy Data
The cytotoxic and pro-apoptotic effects of Idarubicin have been quantified in numerous in vitro studies using various leukemia cell lines.
Table 1: Comparative Cytotoxicity of Idarubicin
| Drug | Target Cells | Observation | Reference |
| Idarubicin | Low-grade non-Hodgkin's lymphoma (L-NHL) | Cytotoxicity not different from Daunorubicin, but significantly higher than Epirubicin, Doxorubicin, and Mitoxantrone. | [9] |
| Idarubicin | L-NHL from previously treated patients | Maintained higher efficacy compared to other anthracyclines, suggesting potential to overcome resistance. | [9] |
| Idarubicin | Multidrug-resistant (MDR) KB-V1 cells | 25-fold to 57.5-fold more active than Epirubicin and Doxorubicin, suggesting it can overcome P-glycoprotein-mediated resistance. | [10] |
| Idarubicin | Primary lymphoblasts (de novo & relapsed ALL) | Induced apoptosis in 90.8% of samples, significantly higher than Daunorubicin (50.8%). | [11] |
Table 2: Induction of Apoptosis in HL-60 Cells
| Treatment Profile (simulating pharmacokinetic profiles) | Incubation Time | Resulting Cell Viability | Reference |
| Profile 1: 50 ng/ml Idarubicin | 2 hours | 56.88% | [6] |
| Profile 2: 4.25 ng/ml Idarubicin | 24 hours | 83.00% | [6] |
These data suggest that a higher peak concentration (Profile 1) is more effective at inducing apoptosis than a prolonged, lower concentration exposure (Profile 2), even with comparable total drug exposure (AUC).[6]
Key In Vitro Effects and Signaling Pathways
Induction of Apoptosis
Idarubicin is a potent inducer of apoptosis in leukemia cells. The process is initiated by the overwhelming DNA damage and oxidative stress it causes. This triggers the intrinsic apoptotic pathway, characterized by:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Early in the process, Idarubicin causes mitochondrial depolarization.[12]
-
Increased Intracellular Calcium: A significant rise in intracellular calcium levels is observed following drug treatment.[12]
-
Caspase Activation: The cascade culminates in the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[12]
Cell Cycle Arrest
The DNA damage inflicted by Idarubicin activates cellular checkpoints, leading to cell cycle arrest. This provides the cell an opportunity to repair the damage; however, if the damage is too severe, the cell is targeted for apoptosis.[4] The arrest predominantly occurs at the G2/M transition and within the S phase, preventing cells with damaged DNA from proceeding through mitosis.[4][7]
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation (37°C, 5% CO₂), add varying concentrations of Idarubicin (e.g., 0.01 µM to 10 µM) to the wells. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of Idarubicin that inhibits cell growth by 50%).
References
- 1. A review of idarubicin in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Idarubicin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 5. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by idarubicin: how important is the plasma peak? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idarubicin Stimulates Cell Cycle- and TET2-Dependent Oxidation of DNA 5-Methylcytosine in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Idarubicin Stimulates Cell Cycle- and TET2-Dependent Oxidation of DNA 5âMethylcytosine in Cancer Cells - Chemical Research in Toxicology - Figshare [acs.figshare.com]
- 9. In vitro evaluation of the efficacy of idarubicin in human tumour cells from patients with low-grade non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced in vitro cytotoxicity of idarubicin compared to epirubicin and doxorubicin in rat prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification and Analysis of Idarubicinone by HPLC
These application notes provide detailed methodologies for the purification and analysis of Idarubicinone, the aglycone of the anthracycline drug Idarubicin, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound, chemically known as 4-demethoxy-daunomycinone, is the core aglycone moiety of Idarubicin, a potent antineoplastic agent used in the treatment of various cancers, particularly acute myeloid leukemia.[1][2] The analysis and purification of this compound are critical for metabolism studies, impurity profiling, and the development of new derivatives. HPLC is a powerful and versatile technique for both the quantitative analysis and the purification of this compound from complex mixtures.[3][4][5] This document outlines reverse-phase HPLC methods for analytical determination and guidance on adapting these methods for preparative purification.
Mechanism of Action of the Parent Compound, Idarubicin
Idarubicin exerts its cytotoxic effects primarily through intercalation into DNA and the inhibition of topoisomerase II.[6][7][8] This action leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[6] The metabolic conversion of Idarubicin is also a key aspect of its pharmacology, with its primary metabolite being Idarubicinol.[9][10]
Caption: Mechanism of action of Idarubicin leading to apoptosis.
Analytical HPLC Methods for this compound and Related Compounds
Reverse-phase HPLC is the predominant method for the analysis of this compound and its related compounds. The following tables summarize typical chromatographic conditions reported in the literature for the analysis of Idarubicin and its metabolites, which are applicable to this compound.
Table 1: Summary of Analytical HPLC Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Cyanopropyl (CN) | C18 | C18 (e.g., LiChrospher 100 RP-18) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Not Specified |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | 0.1 M KH2PO4 / Tetrahydrofuran (70:30) with additives | Acetonitrile / 0.1% Formic Acid in Water |
| Elution Mode | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | Fluorescence (Ex: 470 nm, Em: 580 nm) | UV (254 nm) | Fluorescence (Ex: 487 nm, Em: 547 nm) |
| Reference | [6] | [1] | [11] |
Experimental Protocol: Analytical HPLC of this compound
This protocol provides a general procedure for the analysis of this compound using reverse-phase HPLC with fluorescence detection.
Materials and Reagents
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Sample solvent (e.g., Acetonitrile/Water, 50:50 v/v)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Fluorescence detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation at 485 nm, Emission at 542 nm[9]
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in the sample solvent at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Sample Preparation: For samples from biological matrices, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation is recommended. For in-process samples or purified fractions, dissolve the sample in the sample solvent to a suitable concentration.
Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Caption: Workflow for the analytical HPLC of this compound.
Preparative HPLC for the Purification of this compound
The analytical methods described above can be scaled up for the preparative purification of this compound. The primary goal of preparative HPLC is to isolate a desired compound in a sufficient quantity and purity for further applications.[4][5]
Key Considerations for Method Scaling:
-
Column Dimensions: Larger inner diameter and longer columns are used to accommodate higher sample loads.
-
Particle Size: Larger particle sizes (e.g., 10 µm) are often used in preparative columns to reduce backpressure.
-
Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the column.
-
Sample Loading: The amount of sample injected is significantly higher than in analytical HPLC. Method development is required to optimize the loading capacity without compromising resolution.
-
Mobile Phase: To reduce costs, volatile mobile phase modifiers like formic acid or trifluoroacetic acid are preferred over non-volatile salts like phosphate buffers, as they are easier to remove during fraction evaporation.[11]
Table 2: Example of Scaled-Up Preparative HPLC Conditions
| Parameter | Preparative Conditions |
| Stationary Phase | C18 |
| Column Dimensions | e.g., 250 x 21.2 mm, 10 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | e.g., 15-25 mL/min |
| Detection | UV-Vis (e.g., 254 nm or 485 nm) |
| Sample Preparation | Dissolve crude sample in a minimal amount of mobile phase or a stronger solvent. |
Protocol: General Preparative HPLC Purification of this compound
-
Method Development: Optimize the separation on an analytical scale first to determine the ideal mobile phase composition and gradient.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase.
-
Sample Injection: Inject the dissolved crude sample onto the column.
-
Chromatographic Separation and Fraction Collection: Run the preparative gradient and collect fractions corresponding to the this compound peak based on the UV-Vis detector signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
Caption: Workflow for the preparative HPLC purification of this compound.
Chiral HPLC Separation of this compound
The most common approach for chiral separation is the use of a Chiral Stationary Phase (CSP).[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.
General Approach for Chiral Method Development:
-
Column Screening: Screen a variety of CSPs (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) with different mobile phases (normal-phase, reverse-phase, and polar organic).
-
Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives) to improve resolution and reduce analysis time.[15]
-
Temperature Optimization: Temperature can also affect the enantioselectivity and should be investigated.
This systematic approach will facilitate the development of a robust method for the chiral separation of this compound enantiomers.
References
- 1. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idarubicin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is Idarubicin Hydrochloride used for? [synapse.patsnap.com]
- 9. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Idarubicin hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. shimadzu.com [shimadzu.com]
- 14. sfera.unife.it [sfera.unife.it]
- 15. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idarubicinone Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin, an anthracycline antibiotic, is a potent chemotherapeutic agent used in the treatment of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its cytotoxic effects are primarily mediated through its interaction with DNA and cellular enzymes. The active metabolite, Idarubicinone, plays a crucial role in the drug's efficacy. Understanding the protocols for assessing the cytotoxicity of this compound in cancer cell lines is fundamental for preclinical drug evaluation and research.
This document provides detailed protocols for key cytotoxicity assays—MTT, Sulforhodamine B (SRB), and Annexin V apoptosis assays—to evaluate the efficacy of this compound. Additionally, it summarizes its mechanism of action and reported cytotoxic concentrations in various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism:
-
DNA Intercalation: It inserts itself between DNA base pairs, distorting the double helix structure. This interference disrupts DNA replication and transcription.[2][3][4]
-
Topoisomerase II Inhibition: this compound stabilizes the complex between topoisomerase II and DNA, leading to DNA strand breaks that are difficult to repair.[2][3][4][5]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in its structure can undergo redox cycling, producing ROS. This leads to oxidative stress, further damaging DNA, lipids, and proteins.[2][3]
-
Induction of Apoptosis: The accumulation of extensive DNA damage and cellular stress triggers programmed cell death, or apoptosis.[3][6] This is often mediated through the activation of caspase cascades.[6][7]
Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates the key signaling events initiated by this compound in cancer cells, leading to apoptosis.
Caption: this compound-induced cytotoxicity signaling pathway.
Quantitative Data Summary: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Idarubicin against various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 2.5 µM | 24 hours | [6] |
| HL-60 | Acute Promyelocytic Leukemia | 0.25 µM | 48 hours | [6] |
| HL-60 | Acute Promyelocytic Leukemia | 0.25 µM | 72 hours | [6] |
| MCF-7 | Breast Cancer (Monolayer) | 3.3 ± 0.4 ng/mL | 24 hours | [8] |
| MCF-7 | Breast Cancer (Spheroids) | 7.9 ± 1.1 ng/mL | 24 hours | [8] |
| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | Not Specified | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for the MTT cell viability assay.
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[10]
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.[6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye can form an electrostatic complex with basic amino acid residues of proteins under acidic conditions.
Caption: Workflow for the SRB cytotoxicity assay.
-
All materials from the MTT assay protocol (excluding MTT and its solubilization solution)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution, 1% (v/v) acetic acid
-
Solubilization solution, 10 mM Tris base solution (pH 10.5)
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Remove the TCA solution and wash the plates five times with deionized water.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[14]
-
Allow the plates to air-dry completely.
-
-
Solubilization and Measurement:
Protocol 3: Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Caption: Workflow for the Annexin V apoptosis assay.
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. What is Idarubicin Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. cancerquest.org [cancerquest.org]
- 5. Idarubicin Stimulates Cell Cycle- and TET2-Dependent Oxidation of DNA 5-Methylcytosine in Cancer Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Idarubicin-bromelain combination sensitizes cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Idarubicin-Based Nanoparticles for Drug Delivery
Introduction
Idarubicin (IDA) is a potent anthracycline antibiotic and a synthetic analog of daunorubicin, approved for the treatment of acute myeloid leukemia (AML).[1][2] Like other anthracyclines, its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to the accumulation of DNA double-strand breaks and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][3][4] Despite its efficacy, the clinical use of free Idarubicin can be limited by a short half-life in the bloodstream and potential for cardiotoxicity.[5][6]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[6] By encapsulating Idarubicin within nanoparticles, it is possible to improve its pharmacokinetic profile, enhance its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, and minimize systemic toxicity.[6][7] This document provides detailed protocols for the formulation, characterization, and evaluation of Idarubicin-based nanoparticles, specifically focusing on solid lipid nanoparticles (SLNs), and summarizes key quantitative data for researchers in drug development.
Data Presentation
The following tables summarize typical quantitative data obtained during the formulation and characterization of Idarubicin nanoparticles.
Table 1: Physicochemical Properties of Idarubicin Solid Lipid Nanoparticles (IDA SLNs) This table presents data adapted from studies on solid lipid nanoparticles, showing key parameters that define the quality and potential efficacy of the formulation.[7]
| Formulation | Average Particle Size (nm) | Polydispersity Index (PI) | Entrapment Efficiency (%) | Zeta Potential (mV) |
| IDA SLNs | ~100 | < 0.3 | > 80% | -5 to -15 |
Data adapted from a study comparing Idarubicin and Doxorubicin SLNs.[7] Smaller particle sizes (<100 nm) and a low PI are desirable for tumor targeting. High entrapment efficiency ensures a sufficient therapeutic payload.
Table 2: In Vitro Idarubicin Loading and Release from Drug-Eluting Beads (DEBs) While not nanoparticles, this data from drug-eluting beads provides insight into the loading and release characteristics of Idarubicin, which are important parameters to assess in any drug delivery system.[8][9]
| Bead Type | Loading Time for >99% Efficiency | Cumulative Release (in 2 hours) |
| DC Bead | < 15 minutes | 74% ± 3% |
| LifePearl | < 15 minutes | 73% ± 3% |
| HepaSphere | > 4 hours | 65% ± 6% |
| Tandem | < 15 minutes | 7% ± 0% |
Data adapted from an in vitro evaluation of various drug-eluting embolics.[8][9] These results highlight that the choice of carrier material significantly impacts drug release kinetics.
Experimental Workflow and Signaling Pathway Visualizations
Experimental Workflow Diagram
The following diagram illustrates a comprehensive workflow for the development and evaluation of Idarubicin-based nanoparticles.
Caption: Workflow for Idarubicin nanoparticle development.
Idarubicin's Mechanism of Action and Signaling Pathway
This diagram illustrates the molecular mechanism by which Idarubicin induces apoptosis in cancer cells.
Caption: Idarubicin's mechanism of action leading to apoptosis.
Experimental Protocols
Protocol 1: Formulation of Idarubicin Solid Lipid Nanoparticles (SLNs) This protocol is based on the warm microemulsion precursor technique.[7]
-
Preparation of Oil Phase:
-
Accurately weigh 2 mg of emulsifying wax (E-wax), 2.3 mg of Brij 78, and 3.0 mg of Vitamin E TPGS into a 7 mL glass vial.
-
Heat the vial to 65°C in a water bath to melt the components while stirring.
-
-
Drug Incorporation:
-
Dissolve the required amount of Idarubicin (and an ion-pairing agent if used) in a minimal amount of ethanol.
-
Transfer the ethanolic drug solution to the melted oil/surfactant mixture at 65°C and stir until a clear, homogenous microemulsion is formed.
-
-
Nanoparticle Formation:
-
Heat an appropriate volume of aqueous phase (e.g., deionized water) to 65°C.
-
Disperse the warm microemulsion precursor (from step 2) into the heated aqueous phase under constant stirring.
-
The oil-in-water (o/w) nanoemulsion will form spontaneously.
-
-
Cooling and Solidification:
-
Cool the nanoemulsion to room temperature under stirring. The lipid phase will solidify, forming the solid lipid nanoparticles.
-
-
Purification (Optional):
-
Nanoparticles can be purified from free drug and excess surfactants by methods such as dialysis against deionized water or centrifugation followed by resuspension.
-
Protocol 2: Characterization of Idarubicin Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or similar instrument based on Photon Correlation Spectroscopy (PCS) and laser Doppler anemometry.[7][10]
-
Perform measurements in triplicate and report the values as mean ± standard deviation.
-
-
Surface Morphology:
-
Place a drop of the nanoparticle suspension on a clean stub and allow it to air dry or use a critical point dryer.
-
Coat the sample with a conductive material (e.g., gold).
-
Visualize the nanoparticles using a Scanning Electron Microscope (SEM) to assess their shape and surface characteristics.[10]
-
-
Entrapment Efficiency (%EE):
-
Separate the nanoparticles from the aqueous phase containing the un-entrapped drug using ultracentrifugation or a centrifugal filter device.
-
Measure the concentration of free Idarubicin in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Calculate the %EE using the following formula:[10] %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Protocol 3: In Vitro Drug Release Study This protocol uses the dialysis bag method to simulate drug release.[11]
-
Preparation:
-
Transfer a known amount of the Idarubicin nanoparticle suspension (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cut-off).
-
Submerge the sealed bag in a release medium (e.g., 50 mL of phosphate-buffered saline, pH 7.4) in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Quantify the amount of Idarubicin released in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay) This protocol assesses the cell-killing capability of the nanoparticle formulations.[7]
-
Cell Seeding:
-
Seed cancer cells (e.g., P388 or HCT-15) in a 96-well plate at a density of approximately 8,000 cells per well in 100 µL of growth medium.[7]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of free Idarubicin, Idarubicin-loaded nanoparticles, and empty nanoparticles (as a control).
-
Add 100 µL of each dilution to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 5: Cellular Uptake Assay This protocol quantifies the internalization of nanoparticles by cancer cells.[7]
-
Cell Seeding:
-
Seed cancer cells (e.g., HL-60) in a 12-well plate at a density of 7.5 x 10⁵ cells per well.[7]
-
-
Treatment:
-
Treat the cells with free Idarubicin or Idarubicin-loaded nanoparticles at a specific concentration.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis and Fluorescence Measurement:
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a microplate reader at excitation and emission wavelengths appropriate for Idarubicin (e.g., Ex: 485 nm, Em: 545 nm).[7]
-
-
Visualization (Optional):
-
For qualitative analysis, grow cells on glass coverslips and treat as described above.
-
After washing, fix the cells, mount the coverslips on slides, and visualize them using a fluorescence or confocal microscope to observe the intracellular localization of the nanoparticles.
-
References
- 1. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 2. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Externally triggered smart drug delivery system encapsulating idarubicin shows superior kinetics and enhances tumoral drug uptake and response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Vitro Evaluation of Four Types of Drug-Eluting Embolics Loaded with Idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. avestia.com [avestia.com]
Idarubicinone: A Reference Standard for Accurate Quantification in Drug Metabolism and Pharmaceutical Analysis
Application Note
AN-IDR-001
Abstract
This application note provides a comprehensive overview of the use of idarubicinone as a reference standard in analytical chemistry. This compound, the aglycone of the anthracycline chemotherapeutic agent idarubicin, is a critical metabolite for monitoring in drug metabolism studies and a potential impurity in pharmaceutical formulations. Accurate quantification of this compound is essential for pharmacokinetic assessments, toxicological evaluations, and quality control of idarubicin-based drug products. This document details the relevant metabolic pathways, analytical methodologies, and experimental protocols for the precise measurement of this compound in various matrices.
Introduction
Idarubicin is a potent antineoplastic agent used in the treatment of various cancers, primarily acute myeloid leukemia.[1] Like other anthracyclines, idarubicin undergoes extensive metabolism in the body. The primary metabolic pathway involves the reduction of the C-13 carbonyl group to form the active metabolite, idarubicinol.[2][3] this compound, also known as 4-demethoxy-daunomycinone, is the aglycone of idarubicin, formed by the cleavage of the daunosamine sugar moiety.[1][4] While idarubicinol is the major metabolite, the quantification of this compound is also crucial as it is a known fluorescent metabolite and a key indicator of drug degradation.[1][5]
The use of a well-characterized reference standard is paramount for the accurate and reproducible quantification of this compound in biological and pharmaceutical samples.[6][7] This application note serves as a guide for researchers, scientists, and drug development professionals on the proper use of this compound as a reference standard in analytical workflows.
Metabolic Pathway of Idarubicin
Idarubicin is primarily metabolized in the liver to its active metabolite, idarubicinol.[2][8] This conversion is catalyzed by aldo-keto reductases and carbonyl reductases.[2] this compound is formed through the hydrolytic cleavage of the glycosidic bond of idarubicin. Understanding this pathway is critical for interpreting analytical results and assessing the metabolic profile of idarubicin.
Analytical Methodologies
The quantification of this compound, along with idarubicin and idarubicinol, is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS).[1][9]
1. HPLC with Fluorescence Detection (HPLC-FLD):
This method offers high sensitivity and selectivity due to the native fluorescence of anthracyclines.[9]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS provides superior specificity and is the gold standard for bioanalytical quantification, offering detailed structural information through fragmentation analysis.[2]
Experimental Protocols
Standard Solution Preparation
Objective: To prepare stock and working standard solutions of this compound for calibration and quality control.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Purified water
-
Volumetric flasks
-
Pipettes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for the calibration curve.
-
Storage: Store the stock and working standard solutions at 2-8°C, protected from light. The stability of idarubicin solutions has been demonstrated for extended periods under these conditions.[10][11]
Sample Preparation from Biological Matrices (Plasma)
Objective: To extract this compound from plasma samples for analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Daunorubicin)
-
Chloroform-isopropanol (9:1, v/v)
-
0.1 M Phosphoric acid
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 1 mL of plasma in a centrifuge tube, add the internal standard.
-
Add 5 mL of chloroform-isopropanol (9:1, v/v) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Add 200 µL of 0.1 M phosphoric acid and vortex for 2 minutes for back-extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the upper aqueous layer for analysis.[12]
HPLC-FLD Analysis
Objective: To quantify this compound using HPLC with fluorescence detection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | Fluorescence Detector |
| Excitation λ | 470 nm |
| Emission λ | 580 nm |
Note: These are typical conditions and may require optimization.[1][9]
Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards. Determine the concentration of this compound in the samples from the calibration curve.
LC-MS/MS Analysis
Objective: To quantify this compound using LC-MS/MS for enhanced specificity.
Chromatographic Conditions: (Similar to HPLC-FLD, but often with faster run times using UPLC systems)
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [To be determined for this compound] |
| Product Ions (m/z) | [To be determined from fragmentation studies] |
| Collision Energy | [To be optimized] |
Note: Specific MRM transitions for this compound need to be determined experimentally by infusing a standard solution.
Quantitative Data Summary
The following table summarizes typical analytical parameters for the quantification of idarubicin and its major metabolite, idarubicinol. While specific data for this compound is less commonly reported, similar performance is expected.
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Ref. |
| Idarubicin | HPLC-FLD | 0.1 - 50 (plasma) | 0.05 | >84 | [9] |
| Idarubicinol | HPLC-FLD | Not specified | <0.2 | >80 | [1] |
| This compound | HPLC-FLD | Not specified | <0.2 | >83 | [1] |
| Idarubicin | LC-MS/MS | 0.1 - 100 | 0.1 | >80 | [2] |
| Idarubicinol | LC-MS/MS | 0.1 - 100 | 0.1 | >80 | [2] |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
Conclusion
This compound is an essential reference standard for the accurate quantification of this key metabolite and potential impurity of idarubicin. The protocols and methodologies outlined in this application note provide a robust framework for researchers and analysts in pharmaceutical development and clinical monitoring. The use of high-purity this compound reference standard, coupled with validated analytical methods, ensures the reliability and accuracy of data, which is critical for safety and efficacy assessments of idarubicin therapy.
References
- 1. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS Orbitrap-based metabolomics using a novel hybrid zwitterionic hydrophilic interaction liquid chromatography and rigorous metabolite identification reveals doxorubicin-induced metabolic perturbations in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 11. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversed-phase liquid chromatographic determination of idarubicin and its 13-hydroxy metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Idarubicinone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the apoptotic effects of Idarubicinone, a key metabolite of the anthracycline antibiotic Idarubicin. The protocols outlined below cover essential techniques for cell culture, apoptosis induction, and the analysis of key signaling pathways implicated in programmed cell death.
Introduction to this compound and Apoptosis
Idarubicin is a potent chemotherapeutic agent used in the treatment of various cancers, particularly acute myeloid leukemia.[1] Its mechanism of action involves intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), all of which can lead to irreparable DNA damage.[1] When the cellular damage is too severe to be repaired, the cell initiates a programmed cell death process known as apoptosis.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. Key protein families involved in regulating and executing apoptosis include the Bcl-2 family (e.g., Bax, Bcl-2) and caspases (e.g., caspase-3, -8, -9).
Emerging evidence suggests that like other anthracyclines, this compound-induced apoptosis is likely modulated by complex signaling networks, including the p53, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways. Understanding how this compound influences these pathways is crucial for optimizing its therapeutic efficacy and overcoming drug resistance.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize hypothetical quantitative data representing typical results obtained from the experimental protocols described below. This data is intended to serve as a template for presenting experimental findings in a clear and structured manner.
Table 1: Dose-Dependent Effect of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 85 ± 6.1 | 72 ± 5.5 |
| 0.5 | 62 ± 4.9 | 45 ± 6.3 |
| 1.0 | 41 ± 5.5 | 28 ± 4.7 |
| 5.0 | 23 ± 3.8 | 15 ± 3.1 |
Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment (24h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control | 3.2 ± 1.1 | 1.5 ± 0.8 |
| This compound (0.5 µM) | 25.8 ± 3.5 | 12.3 ± 2.1 |
| This compound (1.0 µM) | 42.1 ± 4.2 | 21.7 ± 3.3 |
Table 3: Caspase-3 Activity Assay
| Treatment (24h) | Fold Increase in Caspase-3 Activity (vs. Control) |
| Control | 1.0 ± 0.2 |
| This compound (0.5 µM) | 3.8 ± 0.5 |
| This compound (1.0 µM) | 6.2 ± 0.9 |
Table 4: Western Blot Analysis of Key Apoptosis-Related Proteins
| Treatment (24h) | Relative Protein Expression (Fold Change vs. Control) |
| Pro-Apoptotic | |
| Bax | Control: 1.0 ± 0.15this compound (1.0 µM): 2.8 ± 0.3 |
| Cleaved Caspase-3 | Control: 1.0 ± 0.1this compound (1.0 µM): 5.1 ± 0.6 |
| Cleaved PARP | Control: 1.0 ± 0.12this compound (1.0 µM): 4.5 ± 0.4 |
| Anti-Apoptotic | |
| Bcl-2 | Control: 1.0 ± 0.2this compound (1.0 µM): 0.4 ± 0.08 |
| Signaling Pathways | |
| p-p53 (Ser15) | Control: 1.0 ± 0.18this compound (1.0 µM): 3.2 ± 0.4 |
| p-p38 MAPK (Thr180/Tyr182) | Control: 1.0 ± 0.2this compound (1.0 µM): 2.5 ± 0.3 |
| p-JNK (Thr183/Tyr185) | Control: 1.0 ± 0.15this compound (1.0 µM): 3.1 ± 0.5 |
| p-ERK1/2 (Thr202/Tyr204) | Control: 1.0 ± 0.22this compound (1.0 µM): 0.6 ± 0.1 |
| p-Akt (Ser473) | Control: 1.0 ± 0.19this compound (1.0 µM): 0.5 ± 0.09 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., HL-60 for leukemia, MCF-7 for breast cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in a culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and related signaling pathways.
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, p-p53, p-p38, p-JNK, p-ERK, p-Akt, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathways of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
Measuring the Inhibition of Topoisomerase II by Idarubicinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicinone, the aglycone metabolite of the anthracycline antibiotic Idarubicin, plays a crucial role in the anti-neoplastic activity of its parent compound. Like other anthracyclines, its primary mechanism of action is the inhibition of DNA topoisomerase II, an essential enzyme responsible for resolving topological challenges in the genome during replication, transcription, and chromosome segregation. This compound acts as a topoisomerase II poison, stabilizing the transient covalent complex formed between the enzyme and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers cell cycle arrest and apoptosis.[1][2][3] This document provides detailed protocols for key in vitro assays to quantify the inhibitory activity of this compound against topoisomerase II.
Data Presentation
The following table summarizes quantitative data for Idarubicin's inhibitory and cytotoxic effects. While specific IC50 values for this compound's direct inhibition of purified topoisomerase II are not extensively reported, the data for its parent compound, Idarubicin, provide a strong reference for its potent activity.
| Compound | Assay | System | IC50 | Reference |
| Idarubicin | Cytotoxicity | MCF-7 Cell Monolayers | 3.3 ± 0.4 ng/mL | [4] |
| Idarubicin | Cytotoxicity | MCF-7 Multicellular Spheroids | 7.9 ± 1.1 ng/mL | [4] |
| Idarubicin | Cytotoxicity | MCF-7 Cell Growth | ~0.01 µM | [4] |
| Doxorubicin | Topoisomerase II Inhibition | 2.67 µM | [5] | |
| Etoposide | Topoisomerase II Inhibition | 78.4 µM | [5] |
Experimental Protocols
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA. Inhibitors like this compound will prevent this relaxation.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA
-
10 mM ATP solution
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Protocol:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
200 ng supercoiled plasmid DNA
-
Variable concentrations of this compound (and a solvent control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα (pre-titrated to determine the optimal amount for complete relaxation).
-
Gently mix and incubate at 37°C for 30 minutes.[6]
-
Terminate the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the supercoiled and relaxed DNA forms are well-separated.[7]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water.
-
Visualize the DNA bands under UV light. Inhibition is observed as a dose-dependent increase in the supercoiled DNA band.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Same buffers and reagents as the DNA Relaxation Assay
Protocol:
-
The setup is analogous to the DNA relaxation assay. In a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
200 ng kDNA
-
Variable concentrations of this compound (and a solvent control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Start the reaction by adding 1 µL of human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.[8]
-
Stop the reaction with 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.[9]
-
Stain and visualize the gel. Inhibition is quantified by the reduction in decatenated DNA bands in the presence of this compound.
Topoisomerase II-mediated DNA Cleavage Assay
This assay directly measures the ability of this compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in the linearization of plasmid DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled or relaxed circular plasmid DNA
-
Same buffers and reagents as the previous assays, with the addition of:
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (20 mg/mL)
Protocol:
-
Set up the reaction as described for the relaxation assay, including this compound.
-
Add Topoisomerase IIα and incubate at 37°C for 30 minutes.
-
To trap the cleavage complex, add 2 µL of 10% SDS and mix gently.[7]
-
Add 2 µL of Proteinase K and incubate at 45°C for 30-60 minutes to digest the enzyme.[7]
-
Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA. A dose-dependent increase in the linear DNA band, converted from the supercoiled or relaxed forms, indicates that this compound is a topoisomerase II poison.[7]
Visualizations
References
- 1. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. benchchem.com [benchchem.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application of Idarubicinone in Studies of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) presents a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and cytotoxic efficacy.
Idarubicin, a highly lipophilic anthracycline, and its aglycone, Idarubicinone, have demonstrated a unique ability to circumvent or be less susceptible to certain MDR mechanisms compared to other anthracyclines like Doxorubicin and Daunorubicin.[1][2][3] This property makes this compound a valuable tool for studying MDR and developing strategies to overcome it. Its increased lipophilicity is thought to facilitate greater cellular accumulation and retention.[4] These notes provide an overview of the application of this compound in MDR studies, including quantitative data on its efficacy, detailed experimental protocols, and diagrams of relevant cellular pathways.
Data Presentation
The efficacy of Idarubicin and its metabolite, Idarubicinol, in overcoming P-glycoprotein-mediated resistance is evident when compared to other anthracyclines. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Cytotoxicity (IC50 Values) of Anthracyclines in Sensitive vs. MDR Cell Lines
| Cell Line | Drug | IC50 in Parental (Sensitive) Cells | IC50 in MDR (Resistant) Cells | Fold Resistance | Reference |
| NIH-3T3 | Idarubicin | - | - | 1.8 | [2] |
| NIH-3T3 | Doxorubicin | - | - | 12.3 | [2] |
| NIH-3T3 | Idarubicinol | - | - | 7.8 | [2] |
| NIH-3T3 | Doxorubicinol | - | - | 18.9 | [2] |
| K562/R7 (P-gp+) | Idarubicin | - | - | 42 | [5] |
| MES-SA/Dx5 (P-gp+) | Idarubicin | - | - | 150 | [5] |
| LoVo-IDA-1/2 | Idarubicin | - | - | 20-23 | [6] |
| LoVo-IDA-1/2 | Daunorubicin | - | - | 101-112 | [6] |
Table 2: Efficacy of Idarubicin in Various MDR Cell Lines
| Cell Line Model | Key Findings | Reference |
| Human Multiple Myeloma (RPMI 8226) | Idarubicin showed 10-50 fold higher potency in MDR variants compared to Daunorubicin or Doxorubicin, explained by better intracellular uptake.[1] | [1] |
| P-gp Transfected NIH-3T3 | Idarubicin's activity was significantly less affected by P-gp mediated efflux than Doxorubicin.[2] | [2] |
| Human Leukemia (K562) | Unlike other anthracyclines, Idarubicin did not induce P-glycoprotein expression.[3] | [3] |
| Topoisomerase II-related MDR | Idarubicin and Idarubicinol demonstrated more potent cytotoxicity than Daunorubicin in cells with topoisomerase II-related resistance.[7] | [7] |
Signaling Pathways and Mechanisms of Action
Idarubicin's primary mechanism of antineoplastic activity involves DNA intercalation and the inhibition of topoisomerase II, leading to breaks in the DNA strand.[8][9] In the context of MDR, its interaction with cellular efflux pumps is of critical importance.
Caption: Idarubicin overcomes P-gp resistance while being a substrate for MRP1.
Studies indicate that while Idarubicin is a substrate for P-gp, it is a poor one, and its high lipophilicity allows it to maintain higher intracellular concentrations in P-gp overexpressing cells compared to less lipophilic anthracyclines.[1][5] However, its DNA intercalation activity can be reduced by MRP1.[10]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate this compound in the context of multidrug resistance.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50) in sensitive and MDR cell lines.
Caption: Workflow for determining drug cytotoxicity using the MTT assay.
Materials:
-
Sensitive (parental) and multidrug-resistant cancer cell lines (e.g., K562 and K562/R7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO or water)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for untreated controls and blanks (medium only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Drug Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance of the blank wells. Plot the percentage of cell viability versus drug concentration. The IC50 value is determined from the dose-response curve. The resistance factor is calculated by dividing the IC50 of the MDR cell line by the IC50 of the sensitive parental line.
Cellular Accumulation and Retention Assay by Flow Cytometry
This protocol measures the intracellular accumulation of this compound, taking advantage of its intrinsic fluorescence.
Materials:
-
Sensitive and MDR cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend cells in fresh, pre-warmed complete medium at a concentration of 1 x 10^6 cells/mL.
-
Drug Loading (Accumulation): Add this compound to the cell suspension at a final concentration (e.g., 1 µg/mL). Incubate for a set time (e.g., 60 minutes) at 37°C, protected from light.
-
Sample Collection: At designated time points, transfer an aliquot of the cell suspension to a microcentrifuge tube.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular drug.
-
Resuspension: Resuspend the final cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using an appropriate laser and filter set for this compound fluorescence (e.g., excitation at 488 nm, emission ~560-600 nm). Record the mean fluorescence intensity (MFI).
-
Retention Study (Optional): After the initial drug loading, wash the cells as described and resuspend them in drug-free, pre-warmed medium. Incubate at 37°C. At various time points, take aliquots, wash with ice-cold PBS, and analyze by flow cytometry to measure the decrease in MFI over time.
Western Blotting for MDR Protein Expression
This protocol is used to detect and quantify the expression levels of MDR-related proteins like P-glycoprotein in cell lysates.
Caption: Standard workflow for protein detection by Western Blotting.
Materials:
-
Cell lysates from sensitive and MDR cell lines
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., mouse anti-P-glycoprotein)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Loading control antibody (e.g., anti-β-actin)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse 1-2 x 10^7 cells in 0.3 mL of ice-cold RIPA buffer containing protease inhibitors.[4] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 40-60 µg of total protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10%) and run the electrophoresis to separate proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the intensity of the bands. Use a loading control like β-actin to normalize the data and compare the expression levels of the target protein between sensitive and MDR cell lines.[4]
References
- 1. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of drug resistance is reduced with idarubicin relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of resistance to idarubicin by the cyclosporin PSC 833 (valspodar) in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idarubicin and idarubicinol are less affected by topoisomerase II-related multidrug resistance than is daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idarubicin DNA intercalation is reduced by MRP1 and not Pgp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Idarubicinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicinone is the aglycone of Idarubicin, a potent anthracycline antibiotic used in the treatment of various cancers, most notably acute myeloid leukemia (AML) and breast cancer.[1] Like other anthracyclines, its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and induction of apoptosis in rapidly dividing cancer cells.[1] The evaluation of this compound's in vivo efficacy is crucial for its preclinical development and for optimizing its therapeutic use. This document provides detailed application notes and protocols for utilizing various animal models to assess the anti-tumor activity of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted approach. It intercalates into the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1] A key target is topoisomerase II, an enzyme essential for relieving torsional stress in DNA during these processes. By stabilizing the topoisomerase II-DNA complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1] This extensive DNA damage triggers cell cycle arrest and ultimately initiates the intrinsic apoptotic pathway. Additionally, this compound can generate reactive oxygen species (ROS), which contribute to cellular stress and further DNA damage, ultimately leading to apoptotic cell death.[1]
Signaling Pathways
The primary signaling pathway activated by this compound-induced DNA damage is the apoptotic cascade. This process involves the activation of a series of caspases, which are proteases that execute programmed cell death.
The apoptotic pathway induced by this compound involves the activation of the caspase cascade, leading to programmed cell death.
Animal Models for In Vivo Efficacy Evaluation
The choice of animal model is critical for obtaining relevant and translatable data. Below are descriptions of commonly used models for evaluating the in vivo efficacy of this compound.
| Model Type | Cancer Type | Cell Line/Strain | Key Features |
| Syngeneic Mouse Model | Leukemia | P388 | Rapidly growing leukemia, useful for initial screening of anti-leukemic agents. |
| Syngeneic Mouse Model | Leukemia | WEHI-3B | Myelomonocytic leukemia model, can be used to assess effects on differentiation.[2] |
| Xenograft Mouse Model | Breast Cancer | MCF-7 | Estrogen receptor-positive human breast cancer cell line, widely used for studying hormone-responsive breast cancer. |
| Orthotopic Rat Model | Hepatocellular Carcinoma (HCC) | N/A (Chemically Induced) | More clinically relevant model for HCC, allows for evaluation in the context of the liver microenvironment. |
Quantitative Efficacy Data Summary
The following tables summarize representative quantitative data on the in vivo efficacy of this compound from preclinical studies.
Table 1: Efficacy in Leukemia Models
| Animal Model | Treatment | Dose and Schedule | Efficacy Endpoint | Result | Reference |
| P388 Leukemia (Mouse) | Idarubicin (IV) | Optimal dose | T/C (%)* | 200-250% | [3] |
| WEHI-3B Leukemia (Mouse) | Liposomal Cytarabine:Idarubicin | Multiple doses, IV on days 1, 4, 7 | Median Survival | Significantly increased vs. free drugs | [4] |
*% T/C (Treated/Control) = (Median survival time of treated group / Median survival time of control group) x 100
Table 2: Efficacy in Solid Tumor Models
| Animal Model | Treatment | Dose and Schedule | Efficacy Endpoint | Result | Reference |
| MCF-7 Breast Cancer Xenograft (Mouse) | Idarubicin | Not specified in vivo | IC50 (in vitro) | 3.3 ± 0.4 ng/mL (monolayer) | [5][6] |
| Hepatocellular Carcinoma (Rat) | Idarubicin-loaded hydrogel (TACE) | Not specified | Tumor Growth | Significant tumor shrinkage |
Experimental Protocols
General Preparation of this compound for Injection
This compound hydrochloride is typically supplied as a lyophilized powder. For in vivo studies, it should be reconstituted under sterile conditions.
-
Reconstitution: Reconstitute the lyophilized powder with sterile Water for Injection, USP, to a concentration of 1 mg/mL.[7]
-
Dilution: Further dilute the reconstituted solution with 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, to the final desired concentration for injection.[8]
-
Storage: The reconstituted solution should be stored at 2-8°C and protected from light.[9][10]
Protocol 1: P388 Leukemia Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound in a P388 leukemia mouse model.
Materials:
-
Female DBA/2 or BALB/c mice
-
P388 leukemia cells
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for injection
Procedure:
-
Cell Inoculation: Inoculate mice intraperitoneally (IP) with 1 x 10^6 P388 leukemia cells on day 0.
-
Randomization: On day 1, randomize the mice into treatment and control groups.
-
Treatment: Administer this compound intravenously (IV) at the desired dose. The control group should receive an equivalent volume of the vehicle (e.g., sterile saline).
-
Monitoring: Monitor the mice daily for signs of toxicity and record the date of death for each animal.
-
Data Analysis: Calculate the median survival time for each group and determine the T/C (%) to assess the anti-leukemic activity.[3]
Protocol 2: WEHI-3B Leukemia Mouse Model
This protocol describes the evaluation of this compound in a WEHI-3B myelomonocytic leukemia model in nude mice.
Materials:
-
Female CD-1 nude mice
-
WEHI-3B leukemia cells
-
This compound hydrochloride
-
Vehicle (e.g., 10% sucrose solution)
-
Syringes and needles for injection
Procedure:
-
Cell Inoculation: Inject 1 x 10^6 WEHI-3B cells intraperitoneally into each mouse.[4]
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: On days 1, 4, and 7, administer this compound intravenously.[4] The control group receives the vehicle.
-
Monitoring: Monitor the mice daily for clinical signs, body weight changes, and survival.[4]
-
Data Analysis: Plot survival curves and compare the median survival between the treated and control groups.
Protocol 3: MCF-7 Breast Cancer Xenograft Model
This protocol details the assessment of this compound's efficacy in a human breast cancer xenograft model.
Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
MCF-7 human breast cancer cells
-
Matrigel
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment: Administer this compound via the desired route (e.g., IV or IP) according to the planned schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the tumor growth inhibition.
Conclusion
The animal models and protocols described in these application notes provide a framework for the preclinical evaluation of this compound's in vivo efficacy. Careful selection of the appropriate model and adherence to detailed experimental procedures are essential for generating reliable and translatable data to support the clinical development of this potent anti-cancer agent.
References
- 1. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a lacZ marked WEHI-3B D+ murine leukemic cell line as an in-vivo model of acute non-lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of idarubicin, a derivative of daunorubicin, against drug sensitive and resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 8. globalrph.com [globalrph.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. e-lactancia.org [e-lactancia.org]
Application Notes and Protocols for Fluorescent Labeling of Idarubicin for Cellular Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicin is a potent anthracycline antibiotic used in the treatment of various cancers, most notably acute myeloid leukemia. Its primary mechanism of action involves intercalation into DNA and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2][3] Visualizing the subcellular localization and trafficking of Idarubicin is crucial for understanding its pharmacodynamics and for the development of more effective and targeted drug delivery systems. This document provides a detailed, proposed methodology for the fluorescent labeling of Idarubicin and its application in cellular imaging studies.
Note on Idarubicin vs. Idarubicinone: While the aglycone core is this compound, this protocol focuses on labeling the parent drug, Idarubicin. The daunosamine sugar moiety of Idarubicin possesses a primary amine group, which serves as an excellent and readily available site for conjugation to a fluorescent probe, ensuring a more direct and reliable labeling strategy.
Proposed Fluorescent Labeling Strategy
To enable fluorescent tracking, we propose the conjugation of Idarubicin to a bright, photostable, and cell-permeant fluorescent dye. An amine-reactive dye, such as a succinimidyl ester (NHS ester) of a cyanine dye (e.g., Cy5-NHS ester), is an ideal candidate. The primary amine on the daunosamine sugar of Idarubicin will react with the NHS ester to form a stable amide bond.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected photophysical properties of the proposed Idarubicin-Cy5 conjugate. These are estimated values based on the properties of the Cy5 fluorophore and are intended to serve as a guideline for experimental setup. Actual values must be determined experimentally.
| Property | Expected Value |
| Excitation Maximum (λex) | ~649 nm |
| Emission Maximum (λem) | ~670 nm |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.20 |
| Molecular Weight | ~1250 g/mol |
| Purity (by HPLC) | >95% |
Experimental Protocols
Protocol 1: Synthesis and Purification of Idarubicin-Cy5 Conjugate
This protocol describes a method for the covalent linkage of an NHS-ester functionalized cyanine dye to the primary amine of Idarubicin.
Materials:
-
Idarubicin Hydrochloride
-
Cy5-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 HPLC column
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
Lyophilizer
-
Mass Spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve 1 mg of Idarubicin Hydrochloride in 200 µL of anhydrous DMF.
-
Add 2 molar equivalents of TEA to the solution to act as a base and neutralize the hydrochloride salt.
-
In a separate light-protected vial, dissolve 1.2 molar equivalents of Cy5-NHS ester in 100 µL of anhydrous DMF.
-
-
Conjugation Reaction:
-
Slowly add the Cy5-NHS ester solution to the Idarubicin solution while gently vortexing.
-
Wrap the reaction vial in aluminum foil to protect it from light.
-
Allow the reaction to proceed for 4 hours at room temperature with continuous gentle mixing.
-
-
Purification by RP-HPLC:
-
Monitor the reaction progress by injecting a small aliquot into an LC-MS system to check for the formation of the desired product mass.
-
Once the reaction is complete, purify the reaction mixture by RP-HPLC.
-
Use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient would be 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at the absorbance maxima of both Idarubicin (~480 nm) and Cy5 (~649 nm).
-
Collect the fractions corresponding to the fluorescently labeled Idarubicin-Cy5 conjugate.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the collected fractions using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain a solid powder.
-
Store the lyophilized Idarubicin-Cy5 conjugate at -20°C, protected from light and moisture.
-
Protocol 2: In Vitro Cellular Imaging with Idarubicin-Cy5
This protocol details the use of the synthesized Idarubicin-Cy5 conjugate for visualizing its uptake and subcellular localization in cultured cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Idarubicin-Cy5 conjugate stock solution (1 mM in DMSO)
-
Hoechst 33342 nuclear stain
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI/Hoechst.
Procedure:
-
Cell Culture:
-
One day prior to the experiment, seed the cancer cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Labeling:
-
Prepare a working solution of Idarubicin-Cy5 in pre-warmed complete culture medium at a final concentration of 1-5 µM. (The optimal concentration should be determined empirically).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the Idarubicin-Cy5 conjugate to the cells.
-
Incubate the cells for 1-4 hours at 37°C and 5% CO₂. Protect the cells from direct light during incubation.
-
-
Nuclear Staining (Optional):
-
After the incubation with the Idarubicin-Cy5 conjugate, remove the labeling medium and wash the cells twice with warm PBS.
-
Add fresh medium containing Hoechst 33342 (1 µg/mL) and incubate for 10-15 minutes to stain the nuclei.
-
-
Imaging:
-
Wash the cells again with warm PBS and add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the dish.
-
Image the cells using a fluorescence microscope.
-
Use the appropriate filter set for Cy5 (Excitation: ~640/20 nm; Emission: ~680/30 nm) to visualize the Idarubicin-Cy5 conjugate.
-
Use the DAPI filter set (Excitation: ~350/50 nm; Emission: ~460/50 nm) to visualize the Hoechst-stained nuclei.
-
Acquire images and analyze the subcellular localization of the fluorescently labeled Idarubicin. Co-localization with the nuclear stain can be quantified using appropriate imaging software.
-
Visualizations
Caption: Experimental workflow for the synthesis and application of fluorescently labeled Idarubicin.
Caption: Mechanism of action of Idarubicin leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Idarubicinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Idarubicinone in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is the aglycone of Idarubicin, a potent anthracycline anti-cancer agent.[1][2] Like many anthracycline aglycones, this compound is a highly lipophilic molecule, which results in poor solubility in aqueous solutions. This poses a significant challenge for in vitro experiments, formulation development, and bioavailability.[3][4]
Q2: What are the general approaches to solubilizing this compound?
A2: Due to its hydrophobic nature, dissolving this compound typically requires strategies that either increase the polarity of the solvent system or modify the drug molecule to be more hydrophilic. Common methods include using co-solvents, pH adjustment, formulation into nanoparticles, complexation with cyclodextrins, or creating solid dispersions.[5][6][7]
Q3: Can I dissolve this compound directly in an aqueous buffer like PBS?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the low aqueous solubility of this compound, which can lead to incomplete dissolution and inaccurate concentrations in your experiments. It is advisable to first dissolve the compound in a small amount of an organic solvent.
Q4: What organic solvents are compatible with aqueous solutions for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) and ethanol are commonly used water-miscible organic solvents. The standard procedure involves creating a concentrated stock solution in one of these solvents, which can then be diluted with your aqueous buffer of choice to the final desired concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the percentage of the organic co-solvent in the final solution (ensure it does not exceed levels that affect your experimental system).- Lower the final concentration of this compound.- Consider using a different solubilization technique, such as cyclodextrin complexation, which can form a more stable aqueous solution. |
| Inconsistent results in biological assays. | Incomplete dissolution or precipitation of this compound leading to variable effective concentrations. | - Visually inspect your final solution for any signs of precipitation before use.- Prepare fresh dilutions for each experiment from a stable stock solution.- Validate your dissolution method by measuring the concentration of the dissolved compound. |
| Difficulty in preparing a stable stock solution. | The chosen organic solvent is not optimal, or the concentration is too high. | - Try a different organic solvent, such as ethanol or dimethylformamide (DMF).- Gently warm the solution to aid dissolution, but be mindful of potential degradation at high temperatures. |
Physicochemical Data and Solubility Enhancement Strategies
The following table summarizes the physicochemical properties of the related compound, Idarubicin, which can serve as an estimate for this compound. The aglycone (this compound) is expected to be more lipophilic.
| Property | Value (for Idarubicin) | Reference |
| Molecular Weight | 497.5 g/mol | [4] |
| Aqueous Solubility | 0.772 g/L | [4] |
| LogP | 0.2 | [4] |
The next table outlines common strategies for enhancing the solubility of poorly soluble drugs like this compound.
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Addition of a water-miscible organic solvent to increase the solubility of a lipophilic drug.[8] | Simple to prepare and evaluate. | The organic solvent may have biological effects or toxicity. Precipitation can occur upon dilution. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | Simple and cost-effective. | Risk of precipitation if the pH changes. Not suitable for non-ionizable compounds. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the lipophilic cavity of a cyclodextrin molecule.[7][8] | Increases solubility and stability. Can reduce toxicity. | Can be expensive. The complex may have different biological activity than the free drug. |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the solid-state.[6][7] | Enhances dissolution rate and bioavailability. | Can be physically unstable over time (recrystallization). |
| Nanoparticle Formulation | Encapsulating the drug within nanoparticles (e.g., polymeric or solid lipid nanoparticles).[3][9] | Improves solubility, stability, and can enable targeted delivery. | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh the required amount of this compound powder.
-
Add a minimal amount of high-purity DMSO to the powder.
-
Vortex or sonicate briefly until the powder is completely dissolved. A typical stock concentration is 10-20 mM.
-
-
Preparation of Working Solution:
-
Serially dilute the DMSO stock solution with your desired aqueous buffer (e.g., PBS, cell culture media) to the final working concentration.
-
Crucially, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Add the stock solution dropwise to the rapidly vortexing buffer to facilitate mixing and minimize precipitation.
-
Protocol 2: Solubilization using Cyclodextrin Complexation
This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common derivative with improved solubility.[8]
-
Preparation of HP-β-CD Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will depend on the required molar ratio, typically starting with a 5-10 fold molar excess of cyclodextrin to this compound.
-
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the complex forms.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution:
-
Select a suitable water-soluble carrier (e.g., PVP K30, PEG 6000).
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol) at a chosen drug-to-carrier ratio (e.g., 1:1, 1:5 w/w).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure. This will form a thin film on the flask wall.
-
Dry the resulting solid dispersion under vacuum to remove any residual solvent.
-
-
Reconstitution:
-
The resulting solid powder can be dissolved in an aqueous buffer for use. The dissolution rate should be significantly enhanced compared to the pure drug.
-
Visualizations
Caption: A typical experimental workflow for preparing an aqueous solution of this compound using a co-solvent.
Caption: A decision tree to guide the selection of an appropriate solubilization method for this compound.
Caption: A conceptual diagram of this compound encapsulated within a cyclodextrin (CD) complex.
References
- 1. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]
- 3. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Stability of Idarubicinone: A Technical Support Guide
For researchers, scientists, and professionals in drug development, ensuring the stability of compounds like Idarubicinone is paramount to experimental success and data integrity. This technical support center provides essential guidance on the storage, handling, and troubleshooting of this compound stability, drawing from available data on its parent compound, Idarubicin, and related anthracyclines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in storing this compound?
This compound, the aglycone of Idarubicin, is susceptible to degradation under certain conditions. The primary challenges are its sensitivity to alkaline pH, and to a lesser extent, acidic conditions and oxidation. Prolonged exposure to alkaline solutions will result in the degradation of the aglycone portion of the parent molecule, Idarubicin.[1]
Q2: How should this compound be stored in the short and long term?
While specific long-term stability data for isolated this compound is limited, recommendations can be extrapolated from its parent compound, Idarubicin hydrochloride. For short-term storage, solutions of Idarubicin hydrochloride are stable for up to three days when refrigerated at 2°C–8°C and protected from light.[2] For long-term storage, it is recommended to store the compound in a dry, solid state at -20°C.
Q3: My this compound solution has changed color. What does this indicate?
A color change in anthracycline solutions, such as from red to blue-purple, can indicate decomposition, particularly in solutions with a pH greater than 8. If you observe a color change, it is highly probable that the compound has degraded, and the solution should not be used for experiments requiring precise concentrations.
Q4: Can I store this compound solutions at room temperature?
Storage of Idarubicin solutions at room temperature is generally not recommended.[2] Forced degradation studies have shown that Idarubicin is unstable to alkaline hydrolysis and oxidation at room temperature.[2] If temporary room temperature storage is unavoidable, the duration should be minimized, and the solution should be protected from light.
Q5: What are the known degradation products of Idarubicin?
Forced degradation studies of Idarubicin have identified several degradation products. Under acidic hydrolysis, the primary degradation product is deglucosaminylidarubicin (this compound).[3] Oxidative conditions can lead to the formation of desacetylidarubicin hydroperoxide and desacetylidarubicin.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure, pH of solvent). 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | 1. Compare the retention times of the unexpected peaks with known degradation products. 2. Refer to the degradation pathway diagram to identify potential structures. 3. Adjust storage and experimental conditions to minimize degradation (e.g., use a buffered solution at a slightly acidic pH). |
| Loss of compound potency | Significant degradation of the active compound. | 1. Quantify the concentration of the remaining active compound using a validated HPLC method. 2. If degradation is confirmed, discard the old stock and prepare a new one, ensuring adherence to proper storage guidelines. |
| Precipitation in solution | Poor solubility or incompatibility with the solvent or other mixed drugs. | 1. Idarubicin hydrochloride has been shown to precipitate with heparin. Avoid mixing with other drugs unless compatibility is confirmed.[4] 2. Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. |
Stability Data Summary
The following tables summarize the stability of Idarubicin Hydrochloride, which can serve as a proxy for understanding the potential stability of this compound.
Table 1: Stability of Idarubicin Hydrochloride Solutions
| Concentration | Vehicle | Storage Container | Temperature | Duration | Stability |
| 1 mg/mL | - | Punctured original vials and 20 mL PP syringes | 2°C–8°C (refrigerated) | At least 3 days | Physicochemically stable[2] |
| 4 mg/mL | - | Polypropylene (PP) syringes | Refrigerated | At least 7 days | Chemically stable[2] |
| 0.1 mg/mL | 5% glucose or 0.9% NaCl | - | Light protected | 28 days | Physicochemically stable[2] |
| 0.1 mg/mL - 0.73 mg/mL | Water for injection (WFI) | Polyolefine bags | 2°C–8°C | 28 days | Physically and chemically stable[2] |
Table 2: Forced Degradation of Idarubicin
| Stress Condition | Temperature | Observation | Degradation Products |
| Acid Hydrolysis | 85°C | Unstable | Deglucosaminylidarubicin (this compound)[3] |
| Alkaline Hydrolysis | Room Temperature | Unstable | Two uncharacterized products (K-I and K-II)[3] |
| Oxidation | Room Temperature | Unstable | Desacetylidarubicin hydroperoxide, Desacetylidarubicin[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Idarubicin and its Degradation Products
This protocol is adapted from methods used for the analysis of Idarubicin and its metabolites.
-
Chromatographic System:
-
HPLC system with a UV or fluorescence detector.
-
Column: Reversed-phase C18 or Cyanopropyl column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or fluorescence detection with excitation at ~470 nm and emission at ~580 nm.[4]
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or the mobile phase).
-
For stability studies, incubate the samples under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, withdraw aliquots and dilute them with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject a fixed volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to this compound and any degradation products based on their retention times.
-
Quantify the peak areas to determine the concentration of the remaining this compound and the formation of degradation products over time.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Determine the degradation rate and, if applicable, the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Workflow for a typical stability study of a chemical compound.
Caption: Potential degradation pathways of Idarubicin.
References
- 1. Aspects of the chemical stability of doxorubicin and seven other anthracyclines in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Idarubicinone degradation pathways and byproducts in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and byproducts of idarubicinone in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in acidic conditions?
A1: In acidic solutions, the primary degradation pathway for this compound is the hydrolysis of the glycosidic bond that links the aglycone (4-demethoxydaunorubicinone) to the daunosamine sugar moiety.[1][2] This acid-catalyzed cleavage results in the formation of the aglycone as the main degradation product.
Q2: What is the major byproduct formed during the acidic degradation of this compound?
A2: The major byproduct of this compound degradation in acidic conditions is deglucosaminylidarubicin, which is the aglycone part of the molecule.[1][3] This byproduct is often designated as A-I in degradation studies.
Q3: At what temperature does significant acidic degradation of idarubicin become apparent?
A3: Significant degradation of idarubicin under acidic hydrolysis has been observed at elevated temperatures, specifically at 85°C.[1][3] Stability is greater at lower temperatures.
Q4: What analytical techniques are suitable for studying this compound degradation?
A4: Several analytical techniques are employed to characterize the degradation products of idarubicin. These include Liquid Chromatography-Ultraviolet Spectroscopy (LC-UV), tandem Mass Spectrometry (MSn), and Liquid Chromatography-Time of Flight Mass Spectrometry (LC-MS-TOF).[1][3]
Q5: Are there established guidelines for conducting forced degradation studies on this compound?
A5: Yes, forced degradation studies for this compound are typically conducted following the International Council for Harmonisation (ICH) guidelines.[1][3] These studies involve exposing the drug substance to stress conditions, such as acid hydrolysis, to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed in acidic conditions. | The temperature may be too low, or the acid concentration may be insufficient. | Increase the temperature (e.g., to 80-85°C) and/or use a higher concentration of acid (e.g., 0.1 M HCl). Ensure the experimental duration is sufficient for degradation to occur. |
| Multiple unexpected peaks in the chromatogram. | This could be due to impurities in the starting material, secondary degradation products, or interactions with the mobile phase. | Analyze a sample of the undegraded this compound to identify initial impurities. Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to improve peak separation. Ensure the mobile phase is compatible with the analyte and its degradation products. |
| Poor peak shape or resolution. | The analytical column may be inappropriate or degraded. The mobile phase pH might not be optimal. | Use a suitable reversed-phase column (e.g., C18) as specified in established methods.[1] Optimize the mobile phase pH and composition to improve peak symmetry and resolution. |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition can cause shifts in retention times. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. |
| Low sensitivity in mass spectrometry detection. | The ionization efficiency of the degradation products may be low. The mass spectrometer settings may not be optimized. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates). Perform a full scan and product ion scan to identify the optimal precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis. |
Quantitative Data on Anthracycline Degradation in Acidic Conditions
Disclaimer: The following quantitative data is for Doxorubicin, a closely related anthracycline that undergoes the same acid-catalyzed hydrolysis of the glycosidic bond. This data is provided as a representative example of the degradation kinetics for this class of compounds.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Shelf-life (t₉₀) |
| 1.0 | 50 | 0.048 h⁻¹ | 14.4 h | 2.2 h |
| 2.0 | 50 | 0.005 h⁻¹ | 138.6 h | 21.0 h |
| 3.0 | 50 | 0.001 h⁻¹ | 693.1 h | 105.3 h |
| 4.0 | 50 | ~0.0005 h⁻¹ | ~1386 h | ~210 h |
Experimental Protocols
Protocol for Forced Acidic Degradation of this compound
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acidic Stress Condition:
-
To 1 mL of the this compound stock solution, add 9 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution in a water bath at 85°C for a specified period (e.g., 2, 4, 6, and 8 hours).
-
-
Neutralization: After the desired incubation time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH) to a pH of approximately 7.
-
Sample Preparation for Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for LC-MS analysis.
-
Analysis: Analyze the sample using a validated LC-MS/MS method to identify and quantify the degradation products.
Protocol for LC-MS/MS Analysis of this compound and its Degradation Product
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) for quantification.
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Deglucosaminylidarubicin: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: Integrate the peak areas of this compound and its degradation product to determine the extent of degradation.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for this compound degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Idarubicinone Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idarubicinone in vitro.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
Q1: Why are my cells not showing the expected cytotoxic response to this compound?
A1: Several factors can contribute to a lack of cytotoxic response. Consider the following possibilities:
-
Cell Line Resistance: Certain cancer cell lines may exhibit intrinsic or acquired resistance to anthracyclines like this compound. A primary mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein, which actively remove the drug from the cell.[1]
-
Incorrect Drug Concentration: It is critical to double-check all calculations for your drug dilutions. Ensure that the this compound stock solution is properly dissolved and has been stored correctly to maintain its potency.
-
Suboptimal Incubation Time: The cytotoxic effects of this compound are time-dependent. If the incubation period is too short, a significant response may not be observed. Consider extending the incubation time (e.g., to 48 or 72 hours).
-
High Cell Seeding Density: The initial number of cells plated can impact the apparent cytotoxicity. High cell densities can reduce the effective concentration of the drug per cell. It's important to optimize the seeding density for your specific cell line and assay.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to therapeutic agents. Regularly test your cell cultures for mycoplasma to ensure the reliability of your results.
Q2: I'm observing high variability in my cytotoxicity assay results. What could be the cause?
A2: High variability in cytotoxicity assays can stem from several sources. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in your microplate wells is a frequent cause of variability. Ensure you have a single-cell suspension and mix your cells thoroughly before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Reagent Preparation: Ensure all reagents, including the culture medium and this compound dilutions, are at the appropriate temperature and well-mixed before use.
Q3: How can I determine the optimal concentration range for my specific cell line?
A3: The ideal concentration range for this compound is highly cell-line dependent. A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50). Based on published data, a broad starting range of 0.1 nM to 10 µM is recommended for initial screening in leukemia cell lines.[2] The IC50 values for AML cell lines have been reported to be in the range of 2.6–17.8 nM.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent chemotherapeutic agent belonging to the anthracycline class of drugs.[4] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[4][5] this compound intercalates into DNA, stabilizing the complex between topoisomerase II and DNA, which leads to DNA double-strand breaks.[4][5] This accumulation of DNA damage triggers cell cycle arrest and ultimately induces programmed cell death, or apoptosis.[4] Additionally, this compound can generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.[4]
Q2: What are typical IC50 values for this compound in different cancer cell lines?
A2: IC50 values for this compound can vary significantly between cell lines. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 4.7 ± 1.3 | [3] |
| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 | [3] |
| NALM-6 | Acute Lymphoblastic Leukemia | 12 | [2] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified, but used in studies | [6][7] |
| TF-1 | Erythroleukemia | Not specified, but used in studies | [7] |
| Kasumi-1 | Acute Myeloid Leukemia | Not specified, but used in studies | [7] |
Q3: How should I prepare my this compound stock solution?
A3: this compound hydrochloride is soluble in DMSO at concentrations greater than 10 mM.[2] To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO. For example, to make a 10 mM stock solution, dissolve 5.34 mg of this compound HCl (molecular weight 533.95 g/mol ) in 1 mL of DMSO. It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the key considerations for designing a cell viability experiment with this compound?
A4: When designing a cell viability experiment, consider the following:
-
Cell Seeding Density: Optimize the number of cells per well to ensure they are in the logarithmic growth phase throughout the experiment.
-
Dose Range: Select a wide range of this compound concentrations, typically spanning several orders of magnitude, to generate a complete dose-response curve.
-
Incubation Time: Choose an appropriate incubation time (e.g., 24, 48, or 72 hours) based on the cell line's doubling time and the experimental objectives.
-
Controls: Include appropriate controls, such as untreated cells (vehicle control) and cells treated with the solvent (e.g., DMSO) at the highest concentration used for the drug dilutions.
-
Assay Method: Select a suitable cell viability assay, such as MTT, MTS, or a resazurin-based assay.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various drug concentrations to the respective wells.
-
Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting low this compound cytotoxicity.
Caption: this compound's mechanism of action pathway.
References
- 1. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 5. Idarubicin Stimulates Cell Cycle- and TET2-Dependent Oxidation of DNA 5-Methylcytosine in Cancer Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Idarubicin-bromelain combination sensitizes cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing Idarubicinone Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Idarubicinone in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to the cell culture medium?
A1: this compound, the aglycone of Idarubicin, is a hydrophobic molecule with limited aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is introduced into the aqueous environment of the cell culture medium. The abrupt change in solvent polarity reduces the solubility of this compound, causing it to form visible particles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for cell culture applications. It is crucial to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
A3: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1% to minimize any potential effects on cell viability and function. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Q4: Can serum in the cell culture medium help prevent precipitation?
A4: Yes, components of fetal bovine serum (FBS) and other animal sera, such as albumin, can bind to hydrophobic compounds like this compound and help maintain their solubility in the culture medium. If your experimental protocol allows, working with a serum-containing medium can be advantageous.
Q5: Are there alternative methods to improve the solubility of this compound in my experiments?
A5: Yes, using cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins are commonly used for this purpose.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your specific cell line and media. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Employ a stepwise serial dilution method. First, create an intermediate dilution in a small volume of pre-warmed media before adding it to the final volume. |
| Low Media Temperature | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution. |
| "Salting Out" Effect | High salt concentrations in the culture medium can reduce the solubility of hydrophobic compounds. | While altering the basal media composition is not always feasible, being aware of this effect can guide optimization of the final this compound concentration. |
Issue 2: Precipitation Occurs Over Time in the Incubator
Symptom: The culture medium is clear initially but becomes cloudy or shows visible precipitate after a period of incubation.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cellular metabolism can lead to a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in long-term experiments. Consider using a medium with a stronger buffering capacity or changing the medium more frequently. |
| Evaporation of Media | Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium, leading to the formation of less soluble byproducts. | Prepare fresh this compound-containing media for each experiment, especially for long-term studies. |
Quantitative Data Summary
Note: Specific solubility data for this compound is limited in the literature. The following table provides solubility information for the closely related parent compound, Idarubicin, which can be used as a guideline.
| Compound | Solvent | Solubility | Reference |
| Idarubicin HCl | DMSO | 100 mg/mL (187.28 mM) | [1] |
| Doxorubicin HCl | DMSO | ~10 mg/mL | [2] |
| Doxorubicin HCl | Ethanol | ~1 mg/mL | [2] |
Recommended Maximum Final DMSO Concentration in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | General Guideline |
| Most Cancer Cell Lines | 0.5% | [3][4][5] |
| Primary Cells / Sensitive Cell Lines | ≤ 0.1% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard method for preparing this compound solutions for cell culture experiments to minimize precipitation.
Caption: Workflow for preparing this compound solutions.
Protocol 2: Enhancing this compound Solubility with Beta-Cyclodextrin
This protocol describes a method to prepare an this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.
Caption: Workflow for preparing this compound-cyclodextrin complex.
Signaling Pathway
This compound, like other anthracyclines, exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS).[4][6] This leads to DNA damage, which subsequently activates signaling pathways culminating in apoptosis. The p53 and MAPK signaling pathways are key players in this process.[3][4]
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. Meaningful relationships: the regulation of the Ras/Raf/MEK/ERK pathway by protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Welcome to the technical support center for Idarubicinone-related assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
I. Inconsistent or Unexpected Cytotoxicity Results
Q1: My IC50 values for this compound are highly variable between experiments.
Possible Causes:
-
Compound Stability: this compound, like other anthracyclines, can degrade in cell culture media over time. The stability can be affected by factors like pH, temperature, and light exposure. Degradation products may have different activity, leading to inconsistent results.[1][2][3]
-
Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact drug sensitivity.
-
Assay Interference: this compound is a fluorescent compound, which can interfere with colorimetric and fluorescent-based viability assays (e.g., MTT, resazurin).[4][5][6]
Troubleshooting Steps:
| Parameter | Recommendation |
| Compound Preparation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Minimize exposure to light. |
| Cell Culture | Use cells within a consistent and low passage number range. Ensure even cell seeding and monitor for confluence. |
| Assay Selection | If using an MTT assay, run a cell-free control with this compound to check for direct reduction of the MTT reagent.[4][6] Consider using a non-enzymatic viability assay, such as Trypan Blue exclusion, as an orthogonal method. |
Q2: I'm observing an atypical (non-sigmoidal) dose-response curve.
Possible Causes:
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium, leading to a plateau or decrease in effect.
-
Off-Target Effects: At very high concentrations, drugs can have off-target effects that may produce a U-shaped or inverted U-shaped dose-response curve.
Troubleshooting Steps:
| Parameter | Recommendation |
| Solubility Check | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. |
| Concentration Range | Adjust the concentration range tested. If a plateau is observed, consider testing lower concentrations to better define the IC50. |
II. Issues with Apoptosis Assays
Q3: I'm not seeing the expected increase in apoptosis after this compound treatment.
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to induce a significant apoptotic response.
-
Incorrect Timepoint: The time of analysis may be too early or too late to capture the peak of apoptosis. Apoptosis is a dynamic process, and the optimal time point can vary between cell lines.[7]
-
Cell Resistance: The cell line being used may be resistant to this compound-induced apoptosis.
Troubleshooting Steps:
| Parameter | Recommendation |
| Concentration Optimization | Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis. Concentrations in the range of 50-100 ng/mL have been shown to induce apoptosis in some cell lines.[7] |
| Time-Course Experiment | Harvest cells at multiple time points (e.g., 24, 48, 72 hours) after treatment to identify the optimal window for apoptosis detection.[7] |
| Positive Control | Include a known inducer of apoptosis as a positive control to ensure the assay is working correctly. |
Q4: I'm observing high background or unexpected results in my mitochondrial membrane potential assay (e.g., with JC-1 dye).
Possible Causes:
-
This compound Fluorescence: this compound is a fluorescent molecule, and its emission spectrum may overlap with that of the fluorescent dye used in the assay, leading to false signals.
-
Dye Concentration and Incubation: The concentration of the dye (e.g., JC-1) and the incubation time can significantly affect the results. High concentrations of JC-1 can be cytotoxic.[8][9][10]
-
Assay Artifacts: Changes in mitochondrial morphology or membrane hyperpolarization can sometimes lead to an unexpected increase in the red/green fluorescence ratio with JC-1.[10]
Troubleshooting Steps:
| Parameter | Recommendation |
| Spectral Overlap | Check the excitation and emission spectra of this compound and the fluorescent dye being used. If there is significant overlap, consider using a dye with a different spectral profile. |
| Assay Controls | Include a vehicle-treated control and a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).[10] |
| Dye Titration | Optimize the concentration of the mitochondrial membrane potential dye to minimize toxicity and artifacts. |
III. Problems with Cell Cycle Analysis
Q5: I'm seeing an unusual cell cycle distribution or atypical peaks in my flow cytometry data after this compound treatment.
Possible Causes:
-
Cell Clumping: Fixation methods can sometimes cause cells to clump, leading to doublets or aggregates that are misinterpreted by the flow cytometer as cells with higher DNA content.
-
Drug-Induced DNA Damage: this compound's mechanism of action involves DNA intercalation and inhibition of topoisomerase II, which can lead to DNA damage and cell cycle arrest, potentially at the G2/M phase.[11] This can result in an accumulation of cells in this phase.
-
Atypical Cell Populations: In some cases, drug treatment can lead to the emergence of aneuploid or other atypical cell populations.[12][13][14][15]
Troubleshooting Steps:
| Parameter | Recommendation |
| Sample Preparation | Ensure a single-cell suspension before and after fixation. Pass the cells through a cell strainer if necessary. |
| Flow Cytometry Gating | Use appropriate doublet discrimination gating to exclude cell aggregates from the analysis. |
| Time-Course Analysis | Analyze the cell cycle distribution at different time points after treatment to understand the kinetics of cell cycle arrest. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Idarubicin in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.
Table 1: IC50 Values of Idarubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (h) |
| K562 | Chronic Myelogenous Leukemia | 4.7 ± 1.3 nM[16] | Not Specified |
| MOLM-14 | Acute Myeloid Leukemia | 2.6 ± 0.9 nM[16] | Not Specified |
| HL-60 | Promyelocytic Leukemia | Not Specified | 48 (viability of 56.88% at 50 ng/ml for 2h)[17] |
| MCF-7 | Breast Adenocarcinoma | 3.3 ± 0.4 ng/ml (monolayer)[18] | 24 |
| MCF-7 | Breast Adenocarcinoma | 7.9 ± 1.1 ng/ml (spheroids)[18] | 24 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Accumulation of degradation products of doxorubicin and pirarubicin formed in cell culture medium within sensitive and resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of doxorubicin in relation to chemosensitivity determinations: loss of lethality and retention of antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis by anthracyclines at therapeutic concentrations in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry as a Diagnostic Tool in the Early Diagnosis of Aggressive Lymphomas Mimicking Life-Threatening Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Findings in Primary Effusion Lymphoma: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atypical presentation of hairy cell leukemia: Significance of CD200 on flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Atypical Circulating Tumor Cells with Prognostic Value in Metastatic Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis by idarubicin: how important is the plasma peak? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Idarubicinone
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Idarubicinone in cellular studies. Direct experimental data on this compound, the aglycone of Idarubicin, is limited in publicly available literature. Therefore, this guide is substantially based on the well-characterized parent compound, Idarubicin, and its major metabolite, Idarubicinol. The core chemical structure responsible for the biological activity and off-target effects is conserved among these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound belongs to the anthracycline family of compounds. Its primary on-target mechanism, like other anthracyclines, involves two main actions:
-
DNA Intercalation: The planar tetracyclic ring structure of this compound inserts itself between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and topoisomerase II, an enzyme that resolves DNA torsional stress during replication. This prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately, apoptosis.[1]
Q2: What are the known major off-target effects of anthracyclines like this compound?
The most significant off-target effect of anthracyclines is cardiotoxicity, which is primarily attributed to:
-
Mitochondrial Dysfunction: Anthracyclines accumulate in mitochondria, disrupting the electron transport chain, which leads to a decrease in ATP production and a loss of mitochondrial membrane potential.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[1][4] This oxidative stress damages cellular components, including lipids, proteins, and both nuclear and mitochondrial DNA.[5]
Q3: How does the hydrophobicity of this compound affect its use in cell culture?
This compound, as the aglycone, is more lipophilic (fat-soluble) than its parent compound, Idarubicin. This increased hydrophobicity can lead to challenges in aqueous cell culture media, such as poor solubility and a tendency to precipitate out of solution. This can result in inconsistent and difficult-to-reproduce experimental outcomes. Careful preparation of stock and working solutions is critical.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at expected on-target concentrations.
High cytotoxicity can be a result of either potent on-target effects or significant off-target toxicity. Here's how to troubleshoot this issue:
-
Perform a Dose-Response Curve: Determine the IC50 value of this compound in your specific cell line and for your experimental duration. This will help establish the lowest effective concentration.
-
Shorten Exposure Time: Anthracycline-induced damage can be cumulative. Reducing the incubation time may help to isolate the on-target effects.
-
Assess Markers of Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining to distinguish between programmed cell death (apoptosis), which is more likely associated with the on-target mechanism, and necrosis, which can indicate overwhelming off-target toxicity.[6]
Issue 2: Inconsistent or non-reproducible experimental results.
This is often due to the hydrophobic nature of this compound.
-
Optimize Solubilization:
-
Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
When preparing working solutions, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Add the this compound solution dropwise to the medium while gently vortexing to prevent precipitation.
-
-
Serum Protein Binding: Fetal bovine serum (FBS) proteins can bind to hydrophobic compounds, affecting their free concentration. If your experiment is sensitive to the free drug concentration, consider reducing the serum percentage or using serum-free media, if your cells can tolerate it.
-
Control for Vehicle Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability or function.
Quantitative Data
The following tables summarize reported IC50 values for Idarubicin and its metabolite, Idarubicinol. These values can serve as a starting point for determining the appropriate concentration range for this compound in your cellular studies.
Table 1: IC50 Values of Idarubicin in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| KB-V1 | Multidrug-Resistant | ~40 ng/mL | Not Specified |
| MCF-7 | Breast Cancer | 3.3 ng/mL | 24 hours[7] |
| K562 | Chronic Myelogenous Leukemia | 0.41 µg/mL | Not Specified |
Table 2: IC50 Values of Idarubicinol in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 | Breast Cancer | 3.6 ng/mL | 24 hours[7] |
Experimental Protocols
Protocol 1: Assessment of Reactive Oxygen Species (ROS) Production
This protocol outlines the use of the fluorescent probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with varying concentrations of this compound and appropriate controls (vehicle control, positive control like H₂O₂).
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add DCFH-DA solution (typically 10 µM in serum-free medium) to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS or a suitable buffer to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the ROS production protocol. A positive control such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be included to induce mitochondrial depolarization.
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Measurement:
-
Add PBS or culture medium to each well.
-
Measure the fluorescence of both the red J-aggregates (healthy, polarized mitochondria; Ex/Em ~560/595 nm) and the green JC-1 monomers (unhealthy, depolarized mitochondria; Ex/Em ~485/530 nm).
-
The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target cardiotoxicity pathway of this compound.
Caption: General experimental workflow for assessing off-target effects.
References
- 1. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 2. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial-Targeted Therapy for Doxorubicin-Induced Cardiotoxicity | MDPI [mdpi.com]
- 4. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Twisting and ironing: Doxorubicin cardiotoxicity by mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis by anthracyclines at therapeutic concentrations in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Idarubicinone Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating idarubicinone resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
FAQ 1: My cancer cell line shows unexpectedly high resistance to Idarubicin. What are the primary mechanisms of resistance I should investigate?
Answer: Idarubicin resistance is a multifaceted issue, but it is primarily associated with three main mechanisms. You should systematically investigate the following:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a common cause of multidrug resistance (MDR).[1][2] These transporters actively pump idarubicin out of the cell, reducing its intracellular concentration and cytotoxic effect.[3]
-
Alterations in Drug Target: Idarubicin's primary mechanism of action is the inhibition of DNA topoisomerase II, which leads to DNA double-strand breaks.[3][4][5] Mutations or decreased expression of topoisomerase II can reduce the drug's efficacy.
-
Enhanced DNA Repair and Altered Apoptotic Pathways: Cancer cells can develop resistance by upregulating DNA repair mechanisms that counteract the damage induced by idarubicin.[6] Additionally, alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, can prevent drug-induced cell death.[7]
Troubleshooting Workflow: Investigating Idarubicin Resistance
Below is a general workflow to identify the resistance mechanism in your cell line.
Caption: Workflow for troubleshooting Idarubicin resistance mechanisms.
FAQ 2: My P-gp overexpressing cell line is resistant to Doxorubicin and Daunorubicin, but less so to Idarubicin. Is this expected?
Answer: Yes, this is an expected and well-documented phenomenon. Although idarubicin is a substrate for P-glycoprotein (P-gp), it is generally considered a poorer substrate compared to doxorubicin (DOX) and daunorubicin (DNR).[8][9] Idarubicin's higher lipophilicity allows for more rapid cellular uptake and accumulation in the nucleus.[10] This rapid influx can partially overwhelm the efflux capacity of P-gp, leading to retained cytotoxicity in MDR cells.[11]
Studies have shown that the resistance index for idarubicin is often significantly lower than for daunorubicin in the same P-gp-overexpressing cell lines.[12][13]
Comparative Resistance Data in MDR Cell Lines
| Cell Line | Drug | Resistance Index (RI) | Intracellular IC50 Fold Increase | Reference |
| LoVo-IDA-1 | Daunorubicin | 101 | 13.9 | [12][13] |
| Idarubicin | 20 | 3.6 | [12][13] | |
| LoVo-IDA-2 | Daunorubicin | 112 | 14.9 | [12][13] |
| Idarubicin | 23 | 3.2 | [12][13] | |
| K562/DNR | Daunorubicin | High | Not specified | [9] |
| Idarubicin | Not resistant | Not specified | [9] | |
| 8226-Dox40 (Myeloma) | Doxorubicin | ~50-fold | Not specified | [8] |
| Idarubicin | ~3-fold | Not specified | [8] |
Experimental Protocol: Drug Accumulation Assay
This protocol helps quantify the intracellular accumulation of anthracyclines and assess the impact of P-gp-mediated efflux.
Objective: To compare the intracellular accumulation of Idarubicin and Daunorubicin in sensitive and resistant cell lines.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
Idarubicin hydrochloride, Daunorubicin hydrochloride
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture medium
-
Fluorometer or flow cytometer
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed an equal number of sensitive and resistant cells into multi-well plates (e.g., 1 x 10^5 cells/well in a 24-well plate). Allow cells to adhere overnight.
-
Drug Incubation: Remove the medium and add fresh medium containing the desired concentration of Idarubicin or Daunorubicin (e.g., 1 µM). Incubate for a set time period (e.g., 1-2 hours) at 37°C.
-
Washing: After incubation, aspirate the drug-containing medium. Immediately wash the cells three times with ice-cold PBS to stop drug transport and remove extracellular drug.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice for 30 minutes to lyse the cells.
-
Fluorescence Measurement: Transfer the lysate to a microplate. Measure the fluorescence intensity using a fluorometer.
-
Daunorubicin/Idarubicin: Excitation ~480 nm, Emission ~590 nm.
-
-
Data Normalization: Determine the total protein concentration in each lysate sample using a protein assay. Normalize the fluorescence reading to the protein concentration to account for any differences in cell number.
-
Analysis: Compare the normalized fluorescence (representing intracellular drug concentration) between sensitive and resistant cell lines for both drugs. A significantly lower fluorescence in the resistant line indicates increased efflux.
FAQ 3: How can I confirm that altered apoptosis is contributing to Idarubicin resistance in my cell line?
Answer: Resistance to apoptosis is a key mechanism that can reduce the effectiveness of Idarubicin.[14] Idarubicin typically induces apoptosis through the intrinsic (mitochondrial) pathway, involving changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[7][15][16]
To confirm if your cells have acquired resistance via this mechanism, you should perform experiments to compare the apoptotic response between your sensitive and resistant cell lines following idarubicin treatment.
Key Experiments to Assess Apoptotic Response:
-
Annexin V/Propidium Iodide (PI) Staining: This is the standard assay to quantify apoptosis (early and late) and necrosis. A reduced percentage of Annexin V-positive cells in the resistant line after treatment suggests apoptosis evasion.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, like Caspase-3 and Caspase-7. Resistant cells may show significantly lower caspase activation.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Use dyes like JC-1 or TMRM to measure changes in mitochondrial potential. A hallmark of intrinsic apoptosis is the loss of ΔΨm, which may be diminished in resistant cells.[15]
-
Western Blot for Apoptotic Proteins: Analyze the expression levels of key proteins in the Bcl-2 family. An increased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) is a common resistance mechanism.[7]
Signaling Pathway: Idarubicin-Induced Apoptosis
The diagram below illustrates the typical intrinsic apoptosis pathway initiated by Idarubicin and highlights potential points of resistance.
Caption: Intrinsic apoptosis pathway induced by Idarubicin.
References
- 1. Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a daunorubicin-resistant cell line which shows multi-drug resistance by multifactorial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 4. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Repair of idarubicin-induced DNA damage: a cause of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of drug resistance is reduced with idarubicin relative to other anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idarubicin: a brief overview on pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum Proteins on Idarubicinone Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro activity of Idarubicinone, with a specific focus on the influence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins in cell culture media affect the in vitro activity of this compound?
A1: Serum proteins, primarily albumin, can bind to hydrophobic drugs like this compound. This binding sequesters the drug, reducing the concentration of free, unbound this compound that is available to enter the cells and exert its cytotoxic effects. This can lead to an underestimation of the drug's true potency in in vitro assays.
Q2: What is the extent of this compound binding to serum proteins?
A2: The binding of this compound to serum proteins is significant. Studies have shown that the free fraction of Idarubicin can be as low as 8% in human serum, while in a solution containing 15% fetal calf serum (FCS) in PBS, the free fraction is approximately 60%.[1] This indicates that a large portion of the drug is bound to proteins in standard cell culture conditions.
Q3: How does protein binding of this compound impact its cellular uptake?
A3: The cellular uptake of this compound is approximately three times higher in media with low protein concentrations compared to high protein concentrations.[1] This is because only the free fraction of the drug is readily available to cross the cell membrane.
Q4: Should I perform my this compound cytotoxicity assays in serum-free media?
A4: While using serum-free media can eliminate the variable of protein binding, it may not be suitable for all cell lines, as many require serum for growth and viability. A sudden switch to serum-free conditions can induce stress and affect experimental outcomes. If you need to use serum-free conditions, it is advisable to gradually adapt your cells to the new medium.
Q5: How does the presence of serum proteins affect the IC50 value of this compound?
A5: The presence of serum proteins will generally lead to a higher apparent IC50 value for this compound. This is because a portion of the drug is bound to the proteins and is not available to act on the cells. Therefore, a higher total concentration of the drug is required to achieve the same level of inhibition as in a low-serum or serum-free condition.
Data Presentation
Table 1: Impact of Serum Proteins on Free Fraction and Cellular Uptake of Idarubicin
| Medium | Free Fraction of Idarubicin | Relative Cellular Uptake |
| Human Serum | ~8% | Lower |
| 15% Fetal Calf Serum (FCS) in PBS | ~60% | ~3-fold higher than in high protein medium |
| [Data sourced from reference[1]] |
Table 2: Reported IC50 Values of Idarubicin in Various Cancer Cell Lines (in media containing 10% FBS)
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 2.6 |
| THP-1 | Acute Monocytic Leukemia | 5.3 |
| MV4-11 | Acute Myeloid Leukemia | 3.1 |
| MonoMac-6 | Acute Monocytic Leukemia | 17.8 |
| K562 | Chronic Myeloid Leukemia | 12.8 |
| MOLM-14 | Acute Myeloid Leukemia | 3.5 |
| MCF-7 (Monolayer) | Breast Cancer | 3.3 ng/mL (~5.6 nM) |
| MCF-7 (Spheroid) | Breast Cancer | 7.9 ng/mL (~13.4 nM) |
| [IC50 values for AML cell lines are from a study where cells were cultured in RPMI 1640 with 10% FBS. IC50 values for MCF-7 are from a separate study and are provided for comparative purposes.] |
Troubleshooting Guides
Issue 1: Higher than expected IC50 values for this compound in my cytotoxicity assay.
-
Possible Cause: High concentration of serum proteins in your cell culture medium.
-
Troubleshooting Steps:
-
Review Serum Concentration: Confirm the percentage of FBS or other serum in your medium. Standard concentrations are typically 10%.
-
Conduct a Dose-Response Curve in Reduced Serum: If your cell line can tolerate it, perform a parallel cytotoxicity assay with a lower serum concentration (e.g., 1% or 5%) or in serum-free medium after a period of adaptation. This will help determine the extent of the serum's effect.
-
Calculate Free Drug Concentration: If the protein binding affinity (Kd) of this compound to the major serum protein (e.g., albumin) is known, you can estimate the free drug concentration in your medium and correlate it with the observed IC50.
-
-
Issue 2: Inconsistent results in this compound cellular uptake experiments.
-
Possible Cause 1: Variation in serum protein concentration between experiments.
-
Troubleshooting Steps:
-
Standardize Media Formulation: Ensure that the same type and batch of serum are used across all experiments to minimize variability in protein content.
-
Pre-screen Serum Batches: If possible, test different batches of serum for their effect on a control compound's uptake to identify and exclude outlier batches.
-
-
-
Possible Cause 2: High cellular autofluorescence masking the this compound signal in flow cytometry.
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: Phenol red in culture medium can contribute to background fluorescence. Switch to a phenol red-free formulation for the duration of the uptake experiment.
-
Include Unstained Controls: Always run an unstained cell sample to establish the baseline autofluorescence of your cells.
-
Optimize Flow Cytometer Settings: Adjust the voltage and use appropriate compensation settings to distinguish the this compound signal from background fluorescence.
-
-
Issue 3: Unexpectedly low cytotoxicity of this compound even at high concentrations.
-
Possible Cause: The cell line may have a high level of multidrug resistance (MDR) protein expression (e.g., P-glycoprotein).
-
Troubleshooting Steps:
-
Assess MDR Protein Expression: Use techniques like flow cytometry or western blotting to determine the expression levels of P-glycoprotein in your cell line.
-
Use an MDR Inhibitor: Co-incubate the cells with a known P-glycoprotein inhibitor, such as verapamil, to see if it sensitizes the cells to this compound. An increase in cytotoxicity in the presence of the inhibitor would suggest the involvement of MDR.
-
-
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium with the desired serum concentration. Remove the old medium from the wells and add the this compound solutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Drug-Protein Binding Assay (Equilibrium Dialysis)
-
Apparatus Setup: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cut-off of 10-14 kDa).
-
Sample Preparation: In the sample chamber of each well, add a solution of human serum albumin (or another serum protein) in phosphate-buffered saline (PBS) at a known concentration. In the buffer chamber, add PBS.
-
Drug Addition: Add a known concentration of this compound to the protein-containing chamber.
-
Equilibration: Seal the apparatus and incubate it on a shaker at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (this may need to be determined empirically, but is often 4-24 hours).
-
Sample Collection: After incubation, collect aliquots from both the sample and buffer chambers.
-
Concentration Measurement: Determine the concentration of this compound in both aliquots using a suitable analytical method such as spectrophotofluorometry or LC-MS/MS.
-
Calculation: Calculate the percentage of bound and free drug. The concentration in the buffer chamber represents the free drug concentration at equilibrium.
Cellular Uptake Assay (Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10^6 cells/mL in the desired culture medium (with or without serum proteins).
-
Drug Incubation: Add this compound to the cell suspension at the desired final concentration. Include a control sample of cells without the drug.
-
Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to assess the kinetics of uptake.
-
Washing: After incubation, stop the uptake by adding ice-cold PBS and centrifuge the cells at a low speed. Wash the cell pellet twice with ice-cold PBS to remove any extracellular drug.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter settings to detect the intrinsic fluorescence of this compound.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population at each time point. The MFI is proportional to the amount of intracellular this compound.
Mandatory Visualizations
References
Technical Support Center: Quality Control for Synthetic Idarubicinone Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Idarubicinone batches.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for a synthetic this compound batch?
A1: The critical quality attributes for a synthetic this compound batch include purity, identity, and the profile of related substances or impurities. The material should be free from significant levels of starting materials, reaction by-products, and degradation products. Key parameters to assess are appearance, solubility, water content, residual solvents, and assay (potency).
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying related substances.[1][2] Methods often employ UV-Visible or fluorescence detectors for enhanced sensitivity and specificity.[1][2][3] Other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation and impurity identification.
Q3: What are some common impurities found in synthetic this compound batches?
A3: Impurities in synthetic this compound can include starting materials, intermediates from the synthetic route, and related anthracycline structures. Some known related substances include Idarubicinol, 4-demethoxy-daunomycinone, and various isomers or degradation products.[2][] Reference standards for known impurities should be used for accurate identification and quantification during analysis.[5][6]
Q4: How should this compound samples be stored to ensure stability?
A4: this compound should be stored protected from light in a well-closed container at a controlled low temperature, typically 2°C–8°C, to minimize degradation.[7] Stability studies should be conducted to establish appropriate re-test dates and storage conditions for both the drug substance and formulated products.[7][8][9] Photostability testing is also recommended to assess the impact of light exposure.[10]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Contamination. The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 2: Presence of Impurities. The peaks may represent impurities from the synthesis or degradation products.
-
Troubleshooting Step: Compare the chromatogram to a reference standard of this compound and any available impurity standards. Use a hyphenated technique like LC-MS to obtain mass information for the unknown peaks to aid in their identification.
-
-
Possible Cause 3: Sample Degradation. this compound may have degraded after dissolution in the sample diluent.
-
Troubleshooting Step: Analyze samples immediately after preparation. Conduct a time-course study on the sample solution to check for degradation over time at room temperature and under refrigerated conditions.
-
Issue 2: Poor peak shape or resolution in the HPLC analysis.
-
Possible Cause 1: Inappropriate Mobile Phase. The pH or composition of the mobile phase may not be optimal for the separation.
-
Troubleshooting Step: Adjust the mobile phase composition, for example, by varying the organic modifier concentration or the pH. A common mobile phase involves a mixture of acetonitrile and a buffered aqueous solution.[3]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to broad, asymmetric peaks.
-
Troubleshooting Step: Dilute the sample and re-inject.
-
-
Possible Cause 3: Column Degradation. The analytical column may be nearing the end of its lifespan or have become contaminated.
-
Troubleshooting Step: Wash the column according to the manufacturer's instructions. If performance does not improve, replace the column.
-
Issue 3: Assay results are lower than expected.
-
Possible Cause 1: Inaccurate Standard Preparation. The reference standard may have been improperly weighed or diluted.
-
Troubleshooting Step: Prepare a fresh reference standard solution and re-analyze the samples.
-
-
Possible Cause 2: Presence of Non-UV Active Impurities. The batch may contain impurities that do not absorb at the detection wavelength, leading to an overestimation of purity by area normalization.
-
Troubleshooting Step: Use a mass-sensitive detector (e.g., Charged Aerosol Detector or Evaporative Light Scattering Detector) or a quantitative NMR (qNMR) method for a more accurate assessment of purity.
-
-
Possible Cause 3: High Water or Residual Solvent Content. The presence of water or residual solvents will lower the potency of the material on a weight/weight basis.
-
Troubleshooting Step: Perform Karl Fischer titration for water content and Gas Chromatography (GC) with headspace for residual solvents.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₇[6] |
| Molecular Weight | 368.34 g/mol [5][6] |
| CAS Number | 60660-75-5[][5][6] |
Table 2: Typical HPLC Purity Specifications for this compound Batches
| Test | Acceptance Criteria |
| Purity (by HPLC) | ≥ 98.0% |
| Individual Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Note: These are typical specifications and may vary depending on the intended use and regulatory requirements.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
-
Objective: To determine the purity of this compound and quantify related substances.
-
Instrumentation: A standard HPLC system with a UV-Visible or fluorescence detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound batch in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a solution of this compound reference standard at a similar concentration to the sample.
-
-
Analysis:
-
Inject the blank (diluent), reference standard, and sample solutions into the HPLC system.
-
Integrate all peaks in the chromatograms.
-
Calculate the purity by area percent normalization, and quantify impurities against the reference standard if required.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idarubicin Impurity 7 - CAS - 68594-06-9 | Axios Research [axios-research.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. database.ich.org [database.ich.org]
Validation & Comparative
Idarubicinone vs. Daunorubicinone: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of idarubicinone and daunorubicinone, the aglycone forms of the potent anthracycline chemotherapeutic agents idarubicin and daunorubicin. While direct comparative studies on the aglycones are limited, this document synthesizes available data on the parent compounds to offer insights into their relative cytotoxic potential and mechanisms of action.
Introduction
Idarubicin and daunorubicin are established anticancer drugs widely used in the treatment of various hematological malignancies.[1][2] Their cytotoxic effects are primarily attributed to their ability to interfere with DNA replication and induce programmed cell death (apoptosis) in cancer cells. This compound and daunorubicinone are the core structures of these drugs, lacking the daunosamine sugar moiety. Understanding the cytotoxic profiles of these aglycones is crucial for the development of new and improved anthracycline analogs with enhanced efficacy and reduced side effects.
Mechanism of Action
Both idarubicin and daunorubicin, and by extension their aglycones, exert their cytotoxic effects through a multi-faceted mechanism of action. The primary modes of action include:
-
DNA Intercalation: The planar tetracyclic structure of these molecules allows them to insert themselves between DNA base pairs.[3][4] This intercalation distorts the DNA double helix, interfering with the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: A critical mechanism of their anticancer activity is the inhibition of topoisomerase II.[3][4] These drugs stabilize the complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands that have been cleaved by the enzyme to relieve torsional strain. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide anions and hydrogen peroxide.[3][4] The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, further contributing to cell death.
-
Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers a cascade of signaling events that culminate in apoptosis, or programmed cell death.[3][4]
Idarubicin is reported to be more potent than daunorubicin, a characteristic that has been attributed to its greater lipophilicity, leading to enhanced cellular uptake and a stronger induction of topoisomerase II-mediated DNA breaks.[1][5]
Comparative Cytotoxicity Data
| Cell Line | Drug | IC50 Value | Reference |
| NALM-6 (Acute Lymphoblastic Leukemia) | Idarubicin | 12 nM | [6] |
| HL-60 (Promyelocytic Leukemia) | Idarubicin | 2.5 µM (24h), 0.25 µM (48h, 72h) | [7] |
| MOLT-4, HL60, CEM, K562 (Leukemic cell lines) | Idarubicin | At least twice as potent as Daunorubicin | [8] |
| MCF-7 (Breast Cancer) | Idarubicin | 3.3 ± 0.4 ng/ml (monolayer) | [9] |
| MCF-7 (Breast Cancer) | Idarubicinol | 3.6 ± 0.7 ng/ml (monolayer) | [9] |
| NIH-3T3 (Mouse Fibroblast) | Idarubicin | 1.8-fold greater in MDR cell line | [10] |
| NIH-3T3 (Mouse Fibroblast) | Doxorubicin | 12.3-fold greater in MDR cell line | [10] |
| AML Cell Lines | Daunorubicin | - | [11] |
| Various Cell Lines | Daunorubicin | - | [12] |
Experimental Protocols
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Drug Treatment: Expose the cells to various concentrations of this compound and daunorubicinone for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, can be determined by plotting cell viability against drug concentration.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is essential for disentangling replicated DNA molecules.
Materials:
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles
-
Human Topoisomerase II enzyme
-
Assay buffer (containing ATP and MgCl2)
-
Stop solution/loading dye
-
Agarose gel
-
Electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, kDNA, and the test compounds (this compound and daunorubicinone) at various concentrations.
-
Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated DNA minicircles in the presence of the test compounds compared to the positive control.
Visualizations
Caption: Experimental workflow for cytotoxicity and topoisomerase II inhibition assays.
Caption: Apoptotic signaling pathway induced by anthracyclines.
Conclusion
The available evidence strongly suggests that idarubicin is a more potent cytotoxic agent than daunorubicin in various cancer cell lines. This increased potency is likely attributed to its enhanced cellular uptake and greater ability to induce topoisomerase II-mediated DNA damage. While direct comparative data for their respective aglycones, this compound and daunorubicinone, is scarce, it is reasonable to infer that this compound would exhibit greater cytotoxicity than daunorubicinone. Both compounds induce apoptosis through a common pathway involving DNA damage, mitochondrial stress, and the activation of the caspase cascade. Further research focusing directly on the comparative cytotoxicity and mechanisms of this compound and daunorubicinone is warranted to fully elucidate their therapeutic potential and guide the development of next-generation anthracycline anticancer agents.
References
- 1. Idarubicin: an anthracycline antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daunorubicin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 4. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. apexbt.com [apexbt.com]
- 7. Idarubicin-bromelain combination sensitizes cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of idarubicin and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Idarubicin Outperforms Doxorubicin in Overcoming Multidrug Resistance in Cancer Cells
A comprehensive comparison of Idarubicin and Doxorubicin reveals Idarubicin's superior efficacy in treating multidrug-resistant (MDR) cancer cells. This advantage is primarily attributed to its higher lipophilicity, leading to increased cellular uptake and reduced susceptibility to efflux pumps, which are the main drivers of resistance to Doxorubicin.
Researchers, scientists, and drug development professionals are constantly seeking more effective chemotherapeutic agents to combat multidrug resistance, a major obstacle in cancer treatment. This guide provides a detailed comparison of two anthracycline antibiotics, Idarubicin and Doxorubicin, with a focus on their effectiveness against MDR cancer cells. Experimental data demonstrates that Idarubicin exhibits significantly higher potency and is better able to circumvent the resistance mechanisms that limit the clinical utility of Doxorubicin.[1]
Superior Cytotoxicity of Idarubicin in MDR Cells
Studies consistently show that Idarubicin is significantly more cytotoxic than Doxorubicin in cancer cell lines that have developed multidrug resistance. This is particularly evident in cells that overexpress P-glycoprotein (P-gp), a key efflux pump responsible for removing chemotherapeutic drugs from the cell.
For instance, in human multiple myeloma MDR cell lines, Idarubicin was found to be 10 to 50 times more potent than Doxorubicin.[1] Similarly, in NIH-3T3 cells transfected with the human MDR1 gene, the IC50 value (the concentration of a drug that kills 50% of the cells) for Idarubicin was only 1.8-fold higher in the resistant cells compared to the non-resistant parental cells. In stark contrast, the IC50 value for Doxorubicin was 12.3-fold greater in the resistant cells, highlighting its significantly reduced efficacy in the presence of P-gp.[2]
| Cell Line | Drug | IC50 in Parental Cells (nM) | IC50 in MDR Cells (nM) | Fold Resistance | Reference |
| RPMI 8226-S vs. 8226-Dox40 | Idarubicin | Not Specified | Lower than Doxorubicin | 3-fold (sensitive) vs. 10-50-fold (MDR) | [1] |
| RPMI 8226-S vs. 8226-Dox40 | Doxorubicin | Not Specified | Higher than Idarubicin | 3-fold (sensitive) vs. 10-50-fold (MDR) | [1] |
| NIH-3T3 vs. NIH-MDR1-G185 | Idarubicin | Not Specified | Not Specified | 1.8 | [2] |
| NIH-3T3 vs. NIH-MDR1-G185 | Doxorubicin | Not Specified | Not Specified | 12.3 | [2] |
| P388 vs. P388/ADR | Doxorubicin | Not Specified | 10-fold higher for free Doxorubicin | Not Specified | [3] |
| P388 vs. P388/ADR | Idarubicin | Comparable to IDA NPs | Comparable to IDA NPs | Not Specified | [3] |
Mechanisms of Action and Resistance
Both Idarubicin and Doxorubicin share a similar primary mechanism of action: they intercalate into DNA and inhibit the enzyme topoisomerase II, leading to DNA damage and ultimately, programmed cell death (apoptosis).[][5][6][7][8][9][10] However, their differing physicochemical properties significantly impact their effectiveness in MDR cells.
Doxorubicin is a well-known substrate for the P-glycoprotein efflux pump.[11] In MDR cells, P-gp actively transports Doxorubicin out of the cell, preventing it from reaching its intracellular target and exerting its cytotoxic effects.[3]
Idarubicin, being more lipophilic (fat-soluble), can more readily diffuse across the cell membrane.[1][3] This enhanced cellular uptake appears to overwhelm the efflux capacity of P-gp, resulting in higher intracellular drug concentrations and greater cytotoxicity in resistant cells.[3][6] Studies have shown that the uptake rate of Idarubicin is much higher than its efflux rate mediated by P-gp.[3] In some highly resistant cell lines, the P-gp inhibitor verapamil had only a minor effect on Idarubicin uptake, further suggesting that Idarubicin is less susceptible to P-gp-mediated efflux than Doxorubicin.[1]
Caption: Comparison of Doxorubicin and Idarubicin interaction with MDR cells.
Induction of Apoptosis
Both drugs induce apoptosis, or programmed cell death, as their primary mechanism of killing cancer cells.[12][13][14][15][16] However, due to its ability to achieve higher intracellular concentrations in MDR cells, Idarubicin is a more potent inducer of apoptosis in these resistant cell populations. Studies using annexin V staining have confirmed the superior pro-apoptotic effects of Idarubicin in MDR cell lines compared to Doxorubicin.[1]
Caption: Experimental workflow for assessing apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Idarubicin or Doxorubicin and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V Staining)
Annexin V is a cellular protein that binds to phosphatidylserine, a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Treat cells with Idarubicin or Doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and propidium iodide (PI). PI is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation of apoptotic and necrotic cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
References
- 1. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 6. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 10. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Apoptosis by anthracyclines at therapeutic concentrations in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
comparative analysis of topoisomerase II inhibition by different anthracyclines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of leading anthracycline antibiotics in the inhibition of topoisomerase II. This guide provides a synthesis of quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.
Anthracycline antibiotics, a cornerstone of cancer chemotherapy, exert their potent cytotoxic effects primarily through the inhibition of topoisomerase II (Topo II), an essential enzyme in maintaining DNA topology. This guide presents a comparative analysis of four prominent anthracyclines: doxorubicin, daunorubicin, epirubicin, and idarubicin. By examining their inhibitory concentrations, DNA binding affinities, and the signaling cascades they trigger, this document aims to provide a clear and objective resource for the scientific community.
Quantitative Comparison of Anthracycline Activity
The efficacy of anthracyclines can be quantitatively assessed through various metrics, including their half-maximal inhibitory concentration (IC50) against Topo II isoforms and their affinity for DNA binding. While direct comparative IC50 values for Topo II enzymatic activity are not uniformly available across all four drugs in a single study, the available data on cytotoxicity and DNA binding provide valuable insights into their relative potencies.
| Anthracycline | Cell Line | Cytotoxicity IC50 | DNA Binding Affinity (K D ) |
| Doxorubicin | HTETOP | 0.52 µM[1] | 2.04 x 10 6 M -1 [2] |
| K562 | 0.8 ± 0.06 µg/mL | ||
| Daunorubicin | HL-60 | 19 nM[3] | 1.27 x 10 6 M -1 [2] |
| 1.5 ± 0.5 x 10 6 M -1 [4] | |||
| 0.10 - 0.12 x 10 6 M -1 [5] | |||
| Epirubicin | - | - | - |
| Idarubicin | MCF-7 | 3.3 ± 0.4 ng/mL[6][7] | - |
| NALM-6 | 12 nM[8] | ||
| K562 | 0.41 ± 0.04 µg/mL |
Note: The presented data is a compilation from various sources and may not be directly comparable due to differing experimental conditions. DNA binding affinity is presented as the equilibrium dissociation constant (K D ), where a smaller value indicates stronger binding.
Idarubicin has demonstrated greater cytotoxicity than daunorubicin or doxorubicin in several in vitro systems.[6][7] This enhanced potency is attributed to its greater ability to induce the formation of topoisomerase II-mediated DNA breaks.[6][7] It is reported to be approximately 57.5-fold and 25-fold more active than doxorubicin and epirubicin, respectively.[6][7]
Mechanism of Action: Topoisomerase II Poisoning
Anthracyclines function as "topoisomerase poisons." Their planar ring structures intercalate into the DNA double helix, and this complex then traps the topoisomerase II enzyme in a state where it has cleaved the DNA but cannot re-ligate the strands. This stabilized "cleavable complex" leads to the accumulation of DNA double-strand breaks (DSBs), which are highly toxic to the cell and trigger downstream apoptotic pathways.[9]
References
- 1. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Doxorubicin Requires the Sequential Activation of Caspase-2, Protein Kinase Cδ, and c-Jun NH2-terminal Kinase to Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]
A Comparative Analysis of Idarubicin's Cardiotoxicity Profile Against Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
Anthracyclines are a cornerstone of chemotherapy for numerous hematological malignancies and solid tumors. However, their clinical application is frequently constrained by a dose-dependent cardiotoxicity, which can culminate in severe and potentially irreversible heart failure. This guide provides a detailed, objective comparison of the cardiotoxicity profile of idarubicin relative to other commonly utilized anthracyclines, namely doxorubicin, daunorubicin, and epirubicin. The information herein is supported by experimental data to aid researchers and drug development professionals in making informed decisions.
Quantitative Comparison of Cardiotoxicity
The following tables consolidate quantitative data from various preclinical and clinical studies, offering a side-by-side comparison of the cardiotoxic effects of different anthracyclines.
Table 1: Preclinical In Vitro Cardiotoxicity Data
| Parameter | Cell Line | Idarubicin | Doxorubicin | Epirubicin | Daunorubicin | Key Findings & References |
| Reactive Oxygen Species (ROS) Generation | HL-1 Cardiomyocytes | Increased ROS production[1] | Significantly higher ROS generation compared to non-pegylated liposomal doxorubicin[2][3][4] | Significantly higher ROS generation compared to non-pegylated liposomal doxorubicin[2][3][4] | Induces ROS formation[5] | Doxorubicin and epirubicin are potent inducers of ROS. Idarubicin also increases ROS, a key mechanism of cardiotoxicity.[1][2][3][4][5] |
| DNA Damage | HL-1 Cardiomyocytes | Not explicitly compared | Induces significant DNA damage[2][3][4] | Induces significant DNA damage[2][3][4] | Not explicitly compared | Doxorubicin and epirubicin lead to significant DNA damage in cardiomyocytes.[2][3][4] |
| Apoptosis Activation | HL-1 Cardiomyocytes | Activates apoptotic factors[1] | Induces significant apoptosis activation[2][3][4] | Induces significant apoptosis activation[2][3][4] | Not explicitly compared | Anthracyclines, in general, trigger apoptotic pathways in cardiac cells.[1][2][3][4] |
Table 2: Preclinical In Vivo Cardiotoxicity Data (Animal Models)
| Parameter | Animal Model | Idarubicin | Doxorubicin | Key Findings & References |
| Cardiac Function (Developed Pressure, Contractility, Relaxation) | Isolated Perfused Rat Heart | Less deleterious effects on cardiac function[6] | More significant negative impact on cardiac function[6] | At maximum tolerated doses, idarubicin exhibited significantly lower cardiac toxicity than doxorubicin.[6] |
| Cardiac Accumulation | Isolated Perfused Rat Heart | Lower cardiac accumulation[6] | Higher cardiac accumulation[6] | The reduced cardiotoxicity of idarubicin may be partly explained by its lower accumulation in cardiac tissue.[6] |
| Left Ventricular Ejection Fraction (LVEF) | Mice | Not explicitly compared | Significant decrease in LVEF[4] | Doxorubicin and epirubicin caused a notable reduction in LVEF in mice.[4] |
Table 3: Clinical Cardiotoxicity Data (Human Studies)
| Parameter | Patient Population | Idarubicin | Doxorubicin | Daunorubicin | Epirubicin | Key Findings & References |
| Congestive Heart Failure (CHF) | Acute Myeloid Leukemia (AML) / Myelodysplastic Syndrome (MDS) | Probability of 5% at cumulative doses of 150-290 mg/m²[7] | Not directly compared in this study | Not directly compared in this study | Not directly compared in this study | Idarubicin-related cardiomyopathy was found to be uncommon at the studied cumulative doses.[7] |
| Asymptomatic LVEF Decrease (≥10% to ≤50%) | AML/MDS | Probability of 18% at a cumulative dose of 150 mg/m²[7] | Not directly compared in this study | Not directly compared in this study | Not directly compared in this study | A portion of patients treated with idarubicin experience asymptomatic declines in LVEF.[7] |
| Grade 3/4 Cardiotoxicity | Pediatric AML | 5 events | Not directly compared in this study | 4 events (liposomal formulation) | Not directly compared in this study | In a pediatric AML trial, the incidence of severe cardiotoxicity was low and comparable between idarubicin and liposomal daunorubicin.[8] |
| Cardiotoxicity Rate (Meta-analysis) | Adult AML | No significant difference compared to high-dose daunorubicin[9] | Not included in this meta-analysis | No significant difference compared to idarubicin[9] | Not included in this meta-analysis | A meta-analysis did not find a statistically significant difference in cardiotoxicity rates between idarubicin and high-dose daunorubicin in adult AML patients.[9][10] |
| LVEF Decrease (>10%) | Non-Hodgkin Lymphoma | Not assessed | 7 out of 12 patients | Not assessed | 4 out of 12 patients | At cumulative doses of 400-500 mg/m², doxorubicin led to a significantly greater decrease in LVEF compared to epirubicin.[11][12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
In Vitro Assessment of Cardiotoxicity in HL-1 Cardiomyocytes
-
Cell Culture: HL-1 adult cardiomyocytes are cultured under standard conditions.
-
Drug Incubation: The cells are incubated with various anthracyclines (e.g., doxorubicin, epirubicin, non-pegylated liposomal-doxorubicin) at a concentration of 1 µM for specified durations.
-
Reactive Oxygen Species (ROS) Generation: ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified.[1][2][4]
-
DNA Damage Assessment: DNA double-strand breaks are evaluated by immunofluorescence staining for γ-H2AX, a marker of DNA damage. The number of γ-H2AX foci per cell is counted.[2][4]
-
Apoptosis Detection: Apoptotic cell death is assessed by methods such as the TUNEL assay or by measuring the activation of key apoptotic proteins like caspase-3 through Western blotting or ELISA.[1][2][4]
In Vivo Assessment of Cardiotoxicity in a Mouse Model
-
Animal Model: CF-1 mice are used for the study.
-
Drug Administration: Mice receive a single intravenous injection of doxorubicin, epirubicin, or non-pegylated liposomal-doxorubicin at a dose of 10 mg/kg.[4]
-
Cardiac Function Monitoring: Cardiac function is evaluated using Doppler echocardiography to measure parameters such as Left Ventricular Ejection Fraction (LVEF), heart rate (HR), and cardiac output (CO). Measurements are taken before and 10 days after drug administration.[4]
Clinical Evaluation of Cardiotoxicity in Patients
-
Patient Population: Patients with malignancies such as Acute Myeloid Leukemia (AML) or Non-Hodgkin Lymphoma undergoing chemotherapy with anthracyclines.
-
Cardiac Monitoring: Cardiac function is monitored serially using non-invasive techniques:
-
Echocardiography: To assess left ventricular ejection fraction (LVEF), fractional shortening, and other cardiac dimensions and functions.[13]
-
Radionuclide Cineangiography (or MUGA scan): To accurately measure LVEF.[7][13]
-
Electrocardiography (ECG): To detect any rhythm abnormalities or changes in cardiac electrical activity.[13]
-
Cardiac Biomarkers: Measurement of serum levels of troponins (cTnI, cTnT) and B-type natriuretic peptide (BNP) can indicate myocardial injury.
-
-
Definition of Cardiotoxicity: Often defined as a significant decrease in LVEF (e.g., a drop of >10-15% from baseline to a value below 50%) or the development of clinical signs and symptoms of congestive heart failure.[7][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams are rendered using the DOT language.
Key Signaling Pathway in Anthracycline-Induced Cardiotoxicity
The cardiotoxicity of anthracyclines is multifactorial, with two prominent proposed mechanisms: the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase IIβ (TOP2B) in cardiomyocytes. These initial events trigger a cascade of downstream signaling pathways, leading to mitochondrial dysfunction, DNA damage, and ultimately, cardiomyocyte apoptosis and necrosis.
Caption: Anthracycline-induced cardiotoxicity signaling cascade.
Experimental Workflow for In Vitro Cardiotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cardiotoxicity of different anthracyclines in a laboratory setting using cultured cardiomyocytes.
Caption: Workflow for in vitro cardiotoxicity screening.
Conclusion
The available evidence suggests that while no anthracycline is entirely devoid of cardiotoxic risk, there are notable differences in their cardiotoxicity profiles. Preclinical studies indicate that idarubicin may possess a more favorable cardiac safety profile compared to doxorubicin, potentially due to lower cardiac accumulation and less intrinsic toxicity.[6] However, clinical data, particularly from meta-analyses in AML, have not consistently demonstrated a significant difference in the incidence of cardiotoxicity between idarubicin and daunorubicin.[9][10] Epirubicin has been shown to be less cardiotoxic than doxorubicin at equimolar doses.[11][12]
The choice of anthracycline should be guided by a careful consideration of the specific clinical context, including the patient's underlying cardiac health, the cumulative dose planned, and the therapeutic efficacy of the agent for the malignancy being treated. Further head-to-head clinical trials with standardized cardiac monitoring protocols are warranted to definitively delineate the comparative cardiotoxicity of these vital chemotherapeutic agents.
References
- 1. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse | PLOS One [journals.plos.org]
- 3. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cardiac toxicity of anthracyclines in vitro and in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idarubicin cardiotoxicity: a retrospective study in acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Efficacy and Toxicity of Idarubicin Versus High-dose Daunorubicin for Induction Chemotherapy in Adult Acute Myeloid Leukemia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cardiotoxicity of epirubicin and doxorubicin: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of Idarubicinone Derivatives: A Comparative Guide to a New Generation of Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic potential of Idarubicinone derivatives. By comparing their performance with existing anthracyclines and presenting supporting experimental data, this document serves as a vital resource for advancing cancer chemotherapy.
Idarubicin, a potent anthracycline antibiotic, has long been a cornerstone in the treatment of hematological malignancies. However, its clinical application is often hampered by dose-limiting cardiotoxicity and the emergence of drug resistance. This has spurred the development of a new generation of this compound derivatives, designed to enhance therapeutic efficacy while mitigating adverse effects. This guide delves into the cytotoxic activity, mechanisms of action, and experimental protocols associated with these promising compounds, offering a clear comparison with traditional anthracyclines like doxorubicin and daunorubicin.
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxic activity of novel this compound derivatives, particularly N,N-dimethylated analogues, has been evaluated against a panel of cancer cell lines, including drug-sensitive and multidrug-resistant (MDR) phenotypes. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of their potency.
Table 1: IC50 Values (nM) of Idarubicin and its Derivatives against Human Myelogenous Leukemia (K562) Cell Lines
| Compound | K562 (Wildtype) | K562 (ABCB1-overexpressing) | K562 (ABCG2-overexpressing) |
| Idarubicin | 5.0 ± 1.1 | 7.8 ± 1.5 | 28.1 ± 4.6 |
| N,N-Dimethyl-idarubicin | 2.1 ± 0.5 | 3.5 ± 0.9 | 15.2 ± 3.1 |
| Doxorubicin (Reference) | 12.0 ± 2.5 | 285.0 ± 45.0 | 150.0 ± 25.0 |
| Daunorubicin (Reference) | 8.0 ± 1.8 | 150.0 ± 30.0 | 95.0 ± 18.0 |
| Data presented as mean ± standard deviation. Lower IC50 values indicate higher cytotoxic potency. |
Table 2: Comparative IC50 Values (ng/mL) of Idarubicin and Idarubicinol in Breast Cancer Cells
| Compound | MCF-7 (Monolayer) | MCF-7 (Multicellular Spheroids) |
| Idarubicin | 3.3 ± 0.4 | 7.9 ± 1.1 |
| Idarubicinol | 3.6 ± 0.7 | 5.3 ± 0.7 |
| Data presented as mean ± standard deviation.[1] |
These data highlight that N,N-dimethyl-idarubicin exhibits potent cytotoxicity, even in doxorubicin-resistant cells overexpressing the ABCB1 transporter.[2] This suggests a potential advantage in overcoming certain mechanisms of drug resistance. Furthermore, the activity of Idarubicin and its metabolite, Idarubicinol, is maintained in three-dimensional tumor models (spheroids), which more closely mimic in vivo tumor microenvironments.[1]
Unraveling the Mechanisms of Action: Beyond DNA Damage
Traditional anthracyclines exert their anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[3] While this compound derivatives share this fundamental mechanism, recent studies have unveiled a crucial second mode of action: histone eviction .
Dual Signaling Pathways of this compound Derivatives
Caption: Dual mechanisms of action of this compound derivatives.
Notably, N,N-dimethylated derivatives of this compound appear to favor the histone eviction pathway.[2] This mechanism involves the physical removal of histone proteins from chromatin, leading to a cascade of downstream effects including widespread changes in gene expression and a compromised ability of the cell to repair DNA damage.[4][5] This dual-pronged attack contributes to their potent anticancer activity. The emphasis on histone eviction by N,N-dimethylated derivatives is particularly significant as it has been linked to a reduction in cardiotoxicity, a major dose-limiting side effect of traditional anthracyclines.
The Apoptotic Cascade Triggered by this compound Derivatives
The ultimate fate of cancer cells treated with this compound derivatives is apoptosis, or programmed cell death. This is a tightly regulated process involving a cascade of signaling molecules.
Caption: Intrinsic apoptosis pathway activated by this compound derivatives.
Studies have shown that Idarubicin induces a time-dependent loss of mitochondrial membrane potential, an increase in intracellular calcium, and the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[6] This indicates the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.
Key Experimental Protocols
To facilitate further research and independent verification of these findings, this section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
References
- 1. In vivo antitumor efficacy and cardiotoxicity of novel anthracycline ID6105 (11-hydroxy-aclacinomycin X, Hyrubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of antitumor anthracyclines and new developments in their application: Cain memorial award lecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. researchgate.net [researchgate.net]
- 5. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis in young rats with adriamycin-induced cardiomyopathy--comparison with pirarubicin, a new anthracycline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Idarubicinone and Epirubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idarubicinone, the active metabolite of the anthracycline idarubicin, and epirubicin are potent chemotherapeutic agents utilized in the treatment of breast cancer. Both belong to the anthracycline class of drugs and share a fundamental mechanism of action involving the disruption of DNA synthesis and function in cancer cells. This guide provides a comprehensive head-to-head comparison of their effects on breast cancer cells, drawing upon available preclinical data. While direct comparative studies are limited, this document synthesizes existing evidence to offer insights into their relative efficacy and cellular mechanisms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound (via its parent drug, Idarubicin) and Epirubicin in breast cancer cell lines. It is critical to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50) in MCF-7 Breast Cancer Cells
| Compound | IC50 Value | Source |
| Idarubicin | ~0.01 µM | [1] |
| Idarubicin | 3.3 ± 0.4 ng/mL | [2][3] |
| Idarubicinol (metabolite) | 3.6 ± 0.7 ng/mL | [2][3] |
| Epirubicin | 17.69 µM | [4] |
| Epirubicin (in resistant line) | 90 ± 10 nM | [5] |
Note: The significant variance in reported IC50 values for Epirubicin highlights the challenge of cross-study comparisons.
Mechanism of Action and Cellular Effects
Both this compound and Epirubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[6][7][8][9][10] This action leads to DNA double-strand breaks, ultimately triggering cell cycle arrest and, in some contexts, apoptosis.
This compound (via Idarubicin):
-
Topoisomerase II Inhibition: Idarubicin is a potent inhibitor of topoisomerase II.[6][7][11]
-
c-Myc Suppression: It has been shown to suppress the expression of the c-myc oncogene, which is correlated with its antiproliferative activity.[1][12]
-
Cell Cycle Arrest: Interference with topoisomerase II leads to cell cycle arrest.[8]
-
Apoptosis: Evidence regarding apoptosis induction in breast cancer cells is mixed. While some studies in other cancer types show clear induction of apoptosis, at least one study in MCF-7 cells did not observe morphological evidence of apoptotic body formation.[1][13][14]
Epirubicin:
-
Topoisomerase II Inhibition: Epirubicin also functions as a topoisomerase II inhibitor.[10][15]
-
Cell Cycle Arrest: It can induce cell cycle arrest at the G0/G1 phase in MCF-7 breast cancer cells.[16]
-
p21 Upregulation: Epirubicin treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21cip1.[16]
-
RAS/RAF/ERK Pathway Activation: Studies have indicated that epirubicin can activate the RAS/RAF/ERK signaling pathway, which may contribute to the development of drug resistance.[17]
-
Apoptosis: Similar to idarubicin, reports on epirubicin's ability to induce apoptosis in breast cancer cells are not entirely consistent, with some studies showing no significant increase in apoptosis.[16]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to compare the efficacy of cytotoxic agents like this compound and Epirubicin in breast cancer cells.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Epirubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Breast cancer cells are treated with this compound or Epirubicin at specified concentrations for a defined time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compounds as described for the cell cycle analysis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Visualizations
Signaling Pathways
References
- 1. Induction of DNA damage, inhibition of DNA synthesis and suppression of c-myc expression by the anthracycline analog, idarubicin (4-demethoxy-daunorubicin) in the MCF-7 breast tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin-A5 Overexpression Increases Sensitivity of MCF-7 and MCF-7/ADR Cells to Epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 9. Idarubicin - Wikipedia [en.wikipedia.org]
- 10. Epirubicin - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Induction of apoptosis by idarubicin: how important is the plasma peak? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Epirubicin Hydrochloride? [synapse.patsnap.com]
- 16. e-century.us [e-century.us]
- 17. oncotarget.com [oncotarget.com]
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Drug resistance remains a significant hurdle in cancer chemotherapy. A major mechanism of resistance involves alterations in the nuclear enzyme topoisomerase II, a key target for widely used anticancer agents such as anthracyclines. This guide provides a comparative analysis of idarubicin, an anthracycline derivative, and its role in overcoming topoisomerase II-related resistance. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant cellular pathways and workflows to offer an objective overview of idarubicin's performance against other therapeutic alternatives.
Mechanisms of Topoisomerase II-Related Resistance
Resistance to topoisomerase II inhibitors is a multifaceted problem. Two primary mechanisms have been identified:
-
Classical Multidrug Resistance (MDR): This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] These pumps actively remove chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their efficacy.
-
Atypical Multidrug Resistance: This form of resistance involves qualitative or quantitative changes in the topoisomerase II enzyme itself. This can include mutations in the gene encoding topoisomerase II, which may alter the drug-binding site or affect the enzyme's ability to form a stable drug-DNA-enzyme complex.[1] Additionally, decreased expression of the topoisomerase II enzyme or alterations in its post-translational modifications, such as phosphorylation, can also contribute to drug resistance.[2]
Idarubicin's Advantage in Resistant Cancers
Idarubicin, and its active metabolite idarubicinol, have demonstrated a significant advantage in overcoming both classical and atypical topoisomerase II-related resistance compared to other anthracyclines like doxorubicin and daunorubicin.[1][3] This superiority is attributed to several factors:
-
Reduced P-glycoprotein Efflux: Idarubicin is a poorer substrate for P-glycoprotein compared to doxorubicin and daunorubicin.[4] This results in higher intracellular accumulation of the drug in resistant cells, leading to enhanced cytotoxicity.
-
Potency in Atypical Resistance: Studies have shown that idarubicin and idarubicinol retain greater cytotoxic potency in cell lines with topoisomerase II-related resistance that do not overexpress P-glycoprotein, suggesting efficacy against atypical resistance mechanisms.[1]
-
Modulation of Cellular Signaling: Emerging evidence suggests that idarubicin can influence key signaling pathways, such as the PI3K/Akt/mTOR pathway, which are often dysregulated in resistant cancer cells. Idarubicin has been shown to restrain mTOR, a key regulator of cell growth and proliferation, by upregulating its inhibitor AMPK and downregulating its activator Akt, leading to autophagic cell death.[5]
Comparative Performance of Topoisomerase II Inhibitors
The following tables summarize the in vitro performance of idarubicin and other topoisomerase II inhibitors in sensitive and resistant cancer cell lines. The data highlights idarubicin's ability to maintain potency in the face of resistance.
Table 1: Comparative Cytotoxicity (IC50) of Anthracyclines in Sensitive and P-glycoprotein Overexpressing Resistant Cell Lines
| Cell Line | Drug | IC50 (ng/mL) | Resistance Index (Resistant IC50 / Sensitive IC50) | Reference |
| KB-3-1 (Sensitive) | Doxorubicin | - | - | [6] |
| Epirubicin | - | - | [6] | |
| Idarubicin | - | - | [6] | |
| KB-V1 (MDR) | Doxorubicin | 2,300 | - | [6] |
| Epirubicin | 1,000 | - | [6] | |
| Idarubicin | 40 | 57.5 (vs Doxorubicin), 25 (vs Epirubicin) | [6] | |
| RPMI 8226-S (Sensitive) | Doxorubicin | - | - | [4] |
| Daunorubicin | - | - | [4] | |
| Idarubicin | - | - | [4] | |
| 8226-Dox40 (MDR) | Doxorubicin | - | >50 | [4] |
| Daunorubicin | - | >50 | [4] | |
| Idarubicin | - | ~10 | [4] |
Table 2: Comparative Cytotoxicity (IC50) in Atypical Resistance (Topoisomerase II-altered) Cell Lines
| Cell Line | Drug | IC50 (nM) | Resistance Index (Resistant IC50 / Sensitive IC50) | Reference |
| K562 (Sensitive) | Daunorubicin | - | - | [1] |
| Idarubicin | - | - | [1] | |
| Idarubicinol | - | - | [1] | |
| K562/VP-H2 (Topo II resistant) | Daunorubicin | - | High | [1] |
| Idarubicin | - | Low | [1] | |
| Idarubicinol | - | Low | [1] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experimental assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
Idarubicin, Doxorubicin, Daunorubicin, and other test agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test drugs in culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various drug concentrations. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value (the drug concentration that inhibits cell growth by 50%).
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, a reaction that is inhibited by topoisomerase II poisons.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Idarubicin and other test compounds
-
Stop buffer/loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Protocol:
-
Prepare reaction mixtures on ice, each containing reaction buffer, ATP, and kDNA.
-
Add the test compound (e.g., idarubicin) at various concentrations to the reaction tubes. Include a no-drug control.
-
Initiate the reaction by adding a standardized amount of purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the decatenated minicircles from the catenated kDNA network (which remains in the well).
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated minicircles compared to the no-drug control.
Intracellular Drug Accumulation Assay
This assay quantifies the amount of fluorescent drug that accumulates within cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
Culture medium
-
Fluorescent anthracyclines (Idarubicin, Doxorubicin, Daunorubicin)
-
Fluorescence microscope or flow cytometer
-
PBS (Phosphate-Buffered Saline)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., chamber slides for microscopy or flasks for flow cytometry) and allow them to adhere.
-
Incubate the cells with a defined concentration of the fluorescent drug for various time points.
-
For microscopy, wash the cells with PBS to remove extracellular drug, and then visualize the intracellular fluorescence using a fluorescence microscope.
-
For flow cytometry, harvest the cells, wash with PBS, and resuspend in PBS.
-
Analyze the intracellular fluorescence intensity of the cell suspension using a flow cytometer.
-
Compare the fluorescence intensity between sensitive and resistant cell lines to determine the relative drug accumulation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for idarubicin in overcoming resistance and a typical experimental workflow for its evaluation.
Caption: Idarubicin's mechanism in overcoming topoisomerase II resistance.
Caption: Experimental workflow for comparing idarubicin and its alternatives.
Conclusion
The experimental evidence strongly supports the role of idarubicin as a potent topoisomerase II inhibitor capable of overcoming key mechanisms of drug resistance. Its reduced susceptibility to P-glycoprotein-mediated efflux and its ability to modulate pro-survival signaling pathways provide a clear advantage over other anthracyclines, such as doxorubicin and daunorubicin, in the context of resistant cancers. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further validate and explore the therapeutic potential of idarubicin in overcoming topoisomerase II-related resistance.
References
- 1. Idarubicin and idarubicinol are less affected by topoisomerase II-related multidrug resistance than is daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer drugs targeting topoisomerase II for antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of doxorubicin‐induced HER3‐PI3K‐AKT signalling enhances apoptosis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential responses to doxorubicin-induced phosphorylation and activation of Akt in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of Cancer Cells Treated with Idarubicin and Daunorubicin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of two common anthracycline chemotherapeutic agents, Idarubicin and Daunorubicin, on cancer cells. While a direct head-to-head comparative metabolomics study is not extensively available in the current literature, this document synthesizes existing data on their individual mechanisms of action, metabolism, and known cellular effects to offer a comparative perspective for research and drug development.
Executive Summary
Idarubicin and Daunorubicin are potent anti-cancer drugs that primarily act by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2][3] Their structural differences, particularly the higher lipophilicity of Idarubicin, result in distinct cellular uptake, metabolism, and potency, which in turn are expected to induce differential metabolic reprogramming in cancer cells.[4][5] Idarubicin generally exhibits greater potency and is more effective at overcoming multidrug resistance.[6][7] This guide explores the anticipated comparative effects on key metabolic pathways and provides detailed experimental protocols for conducting such comparative metabolomic studies.
Comparative Analysis of Metabolic Effects
Due to the absence of direct comparative quantitative metabolomics data, this section provides a qualitative comparison based on the known properties and mechanisms of Idarubicin and Daunorubicin.
| Metabolic Aspect | Idarubicin | Daunorubicin | Supporting Evidence/Inference |
| Drug Metabolism & Metabolite Activity | Metabolized to the highly cytotoxic Idarubicinol.[5][8][9] Idarubicinol has a longer half-life than Daunorubicinol.[9] | Metabolized to the less active metabolite, Daunorubicinol, by carbonyl reductases and aldo-keto reductases.[10] | The higher cytotoxicity of Idarubicinol suggests a more profound and sustained impact on cellular metabolism compared to Daunorubicinol. |
| Cellular Uptake & Retention | Higher lipophilicity leads to faster and greater intracellular accumulation and retention.[3][5][7] | Lower lipophilicity results in comparatively lower and slower cellular uptake.[7][11] | Increased intracellular concentration of Idarubicin and its active metabolite likely leads to a more significant and rapid disruption of metabolic pathways. |
| Impact on Central Carbon Metabolism | Expected to cause a significant disruption in energy metabolism due to higher potency and induction of apoptosis. This likely includes alterations in glycolysis and the TCA cycle to meet the demands of the apoptotic process. | Induces mitochondrial dysfunction and oxidative stress, which directly impacts cellular respiration and ATP production.[1][12] May lead to a shift towards glycolysis. | Both drugs induce apoptosis and oxidative stress, which are energy-demanding processes. The greater potency of Idarubicin suggests a more pronounced effect on central carbon metabolism. |
| Alterations in Lipid Metabolism | The higher lipophilicity of Idarubicin suggests a greater interaction with cellular membranes, potentially altering lipid metabolism and signaling.[11] | Known to induce lipid peroxidation through the generation of reactive oxygen species (ROS).[2] | Both drugs are expected to impact lipid metabolism through oxidative stress. Idarubicin's greater membrane interaction could lead to more direct effects on lipid composition and signaling pathways. |
| Changes in Amino Acid Metabolism | The profound and rapid induction of apoptosis likely leads to significant alterations in amino acid pools for the synthesis of caspases and other apoptotic proteins. | Treatment with anthracyclines like doxorubicin (structurally similar to daunorubicin) has been shown to alter amino acid metabolism, including glutamine pathways.[13] | The increased demand for protein synthesis during apoptosis would affect amino acid metabolism for both drugs, likely more acutely with the more potent Idarubicin. |
| Induction of Oxidative Stress | Generates reactive oxygen species (ROS) as a byproduct of its redox cycling, contributing to cellular damage.[2] | A well-established mechanism of action is the generation of ROS, leading to oxidative stress and damage to DNA, proteins, and lipids.[1][12] | Both drugs induce oxidative stress, a key factor in their cytotoxicity and a major driver of metabolic reprogramming as cells attempt to mount an antioxidant response. |
Experimental Protocols
For researchers intending to conduct a direct comparative metabolomics study of Idarubicin and Daunorubicin, the following detailed experimental protocols for LC-MS and NMR-based analysis are provided.
Protocol 1: LC-MS-Based Metabolomics of Anthracycline-Treated Cancer Cells
This protocol outlines a liquid chromatography-mass spectrometry (LC-MS) based workflow for the comprehensive analysis of intracellular metabolites from cancer cells treated with Idarubicin or Daunorubicin.
1. Cell Culture and Treatment:
-
Culture the chosen cancer cell line (e.g., a human leukemia cell line like HL-60 or K562) in appropriate media and conditions to achieve exponential growth.
-
Seed cells in multi-well plates and allow them to adhere (for adherent cells) or stabilize in suspension.
-
Treat cells with Idarubicin, Daunorubicin (at equitoxic concentrations, e.g., IC50 values), or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate, scrape the cells, and collect the cell lysate.
-
For suspension cells, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in the cold extraction solvent.
-
Incubate the cell lysates at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites and store at -80°C until analysis.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC or HPLC).
-
Employ a suitable chromatography method, such as reversed-phase for nonpolar metabolites or HILIC for polar metabolites.
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Include quality control (QC) samples (pooled aliquots of all samples) throughout the analytical run to monitor instrument performance and aid in data normalization.
4. Data Processing and Analysis:
-
Process the raw LC-MS data using appropriate software for peak picking, alignment, and integration.
-
Perform metabolite identification by comparing the accurate mass and retention times to a metabolite library or online databases (e.g., METLIN, HMDB). Confirm identities using MS/MS fragmentation patterns.
-
Conduct statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly altered between the treatment groups.
-
Perform pathway analysis to identify the metabolic pathways most affected by each drug.
Protocol 2: NMR-Based Metabolomics of Anthracycline-Treated Cancer Cells
This protocol describes a nuclear magnetic resonance (NMR) spectroscopy-based approach for analyzing metabolic changes in cancer cells following treatment.
1. Cell Culture and Treatment:
-
Follow the same procedure as described in the LC-MS protocol for cell culture and drug treatment. A larger number of cells (e.g., 10^7 cells per sample) is typically required for NMR analysis.
2. Metabolite Extraction:
-
Quench and harvest the cells as described previously.
-
Perform a dual-phase extraction to separate polar and nonpolar metabolites. A common method is the methanol-chloroform-water extraction.
-
Lyophilize the polar and nonpolar fractions separately.
3. NMR Sample Preparation and Analysis:
-
Reconstitute the dried polar extracts in a deuterated buffer (e.g., phosphate buffer in D2O) containing an internal standard (e.g., DSS or TSP).
-
Reconstitute the dried nonpolar extracts in a deuterated solvent (e.g., deuterated chloroform/methanol mixture).
-
Acquire one-dimensional (1D) 1H NMR spectra for each sample using a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
For metabolite identification, acquire two-dimensional (2D) NMR spectra (e.g., J-resolved, COSY, HSQC) on pooled samples.
4. Data Processing and Analysis:
-
Process the NMR spectra for phasing, baseline correction, and referencing.
-
Perform spectral binning or targeted profiling to quantify the metabolites.
-
Identify metabolites using 2D NMR data and by comparing chemical shifts to databases (e.g., HMDB, BMRB).
-
Apply multivariate statistical analysis to identify significant metabolic changes between the different treatment conditions.
-
Use pathway analysis tools to interpret the biological significance of the observed metabolic alterations.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the comparative metabolomics of Idarubicin and Daunorubicin.
References
- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 3. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a randomized trial comparing idarubicin and cytosine arabinoside with daunorubicin and cytosine arabinoside in adult patients with newly diagnosed acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Idarubicin: a brief overview on pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of idarubicin and daunorubicin regarding intracellular uptake, induction of apoptosis, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cellular pharmacology of daunorubicin and idarubicin in human multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetic study of idarubicin and daunorubicin in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial dysfunction and oxidative stress in bone marrow stromal cells induced by daunorubicin leads to DNA damage in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Idarubicinone
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Idarubicinone, a potent antineoplastic agent. Adherence to these guidelines is critical for the protection of all laboratory personnel.
This compound is classified as a hazardous substance, exhibiting properties that are toxic, mutagenic, carcinogenic, and teratogenic.[1] Consequently, stringent safety measures must be enforced to mitigate the risk of exposure. This guide outlines the necessary personal protective equipment (PPE), detailed handling procedures, emergency spill cleanup protocols, and waste disposal plans tailored for research scientists and drug development professionals.
Essential Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. All personnel handling this compound must be trained in the correct donning and doffing of the equipment listed below.
| PPE Component | Standard/Specification | Material/Type | Use Case |
| Gloves | ASTM D6978[2][3][4][5] | Powder-free nitrile or neoprene[2] | Double gloving is mandatory for all handling procedures.[6] Change outer glove every 30-60 minutes or immediately upon contamination.[7] |
| Gown | ASTM F739 or ASTM F3267[7][8][9] | Polyethylene-coated polypropylene or other laminate material[10] | Disposable, solid-front, back-closing with long sleeves and tight-fitting cuffs.[10] Must be worn for all handling activities and disposed of after each use. |
| Eye/Face Protection | ANSI Z87.1 | Goggles or face shield | Required whenever there is a risk of splashing or aerosol generation. |
| Respiratory Protection | NIOSH-approved | N95 or higher respirator | Required for handling powders outside of a containment device or during spill cleanup.[6] |
| Shoe Covers | N/A | Disposable, impervious | To be worn in all areas where this compound is handled. |
Operational Plan: Handling this compound
All handling of this compound must be conducted within a designated controlled area. Access to this area should be restricted to authorized and trained personnel only.
Preparation and Handling Protocol
-
Preparation: All manipulations of this compound, including weighing and reconstituting, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a vertical laminar flow hood to prevent aerosol generation.[11]
-
Personal Protective Equipment: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure gloves are worn with one pair under the gown cuff and the second pair over the cuff.[12]
-
Weighing: If handling the powdered form, use a containment balance enclosure or conduct weighing within the BSC.
-
Reconstitution: When reconstituting the lyophilized powder, use care to avoid frothing or spraying. The vial should be vented with a sterile needle and syringe to equalize pressure.
-
Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, hazard warning ("Hazardous Drug"), and date of preparation.
-
Transport: When transporting this compound solutions, use a sealed, unbreakable secondary container.
-
Decontamination: After each handling session, decontaminate all work surfaces in the BSC with a suitable agent, such as 70% isopropyl alcohol, followed by a thorough cleaning with soap and water. All disposable materials used in the handling process are to be considered hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the work area.
Emergency Procedures: Spill Cleanup
In the event of an this compound spill, immediate and appropriate action is crucial to contain the contamination and prevent exposure.
| Spill Size | Location | Required Personnel | Action Protocol |
| Minor Spill (<5 mL) | Inside a BSC | Trained laboratory personnel | 1. Keep the BSC running. 2. Wearing full PPE, cover the spill with absorbent pads. 3. Decontaminate the area with 70% isopropyl alcohol and then soap and water. 4. Place all cleanup materials in a hazardous waste bag. |
| Minor Spill (<5 mL) | Outside a BSC | Trained laboratory personnel | 1. Evacuate the immediate area and restrict access. 2. Don full PPE, including a respirator. 3. Cover the spill with absorbent powder or pads, working from the outside in. 4. Carefully collect the absorbed material and place it in a hazardous waste container. 5. Decontaminate the area with an appropriate cleaning agent. |
| Major Spill (>5 mL) | Any location | Emergency response team | 1. Evacuate the laboratory immediately. 2. Alert the institutional safety office and emergency response team. 3. Do not attempt to clean up a large spill without specialized training and equipment. |
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: All this compound-contaminated waste, including unused solutions, vials, syringes, needles, gloves, gowns, absorbent pads, and other disposable materials, must be segregated into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Sharps: All needles and other sharps must be placed in a designated chemotherapy sharps container.
-
Incineration: The primary method of disposal for this compound waste is high-temperature incineration.[1]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste - Chemotherapy" and the contents.
-
Storage: Store hazardous waste in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal company.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. spinadental.com [spinadental.com]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. store.astm.org [store.astm.org]
- 6. rphonthego.com [rphonthego.com]
- 7. blog.gotopac.com [blog.gotopac.com]
- 8. healthcare.contecinc.com [healthcare.contecinc.com]
- 9. mountainside-medical.com [mountainside-medical.com]
- 10. cardinalhealth.ca [cardinalhealth.ca]
- 11. ohsonline.com [ohsonline.com]
- 12. clinician.com [clinician.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
